TRV055 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C42H58ClN9O9 |
|---|---|
Poids moléculaire |
868.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C42H57N9O9.ClH/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26;/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60);1H/t25-,30-,31-,32-,33-,35-,36-;/m0./s1 |
Clé InChI |
PZOSXJVVWBOLCE-SGCQYSDCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN.Cl |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN.Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TRV055 Hydrochloride: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 hydrochloride is a synthetic peptide and a potent, G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2] Specifically, it exhibits a bias towards the Gαq signaling pathway.[3] This selective activation of the Gαq-mediated signaling cascade, while having a lesser effect on β-arrestin recruitment, makes TRV055 a valuable tool for dissecting the distinct physiological and pathological roles of these two pathways downstream of AT1R activation.[4]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro effects, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing TRV055 as a research tool to investigate AT1R signaling and its implications in various disease models, particularly those involving fibrosis.
Core Concepts: Biased Agonism at the AT1R
G protein-coupled receptors (GPCRs), such as the AT1R, are capable of activating multiple intracellular signaling pathways, primarily through G proteins and β-arrestins. While the endogenous ligand, Angiotensin II, activates both pathways, "biased agonists" selectively engage one pathway over the other.
TRV055 is characterized as a Gq-biased agonist . This means it preferentially activates the Gαq protein-mediated signaling cascade, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) phosphates and diacylglycerol, and an increase in intracellular calcium.[3] This is in contrast to β-arrestin-biased agonists, which primarily stimulate signaling pathways mediated by β-arrestin, such as those involved in receptor desensitization, internalization, and activation of certain kinases.[4]
The Gq-biased nature of TRV055 makes it a specific tool to study the consequences of selective Gαq activation in various cell types, particularly in fibroblasts where this pathway is linked to pro-fibrotic responses.[1]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | TRV120055 hydrochloride |
| Molecular Formula | C42H58ClN9O9 |
| Molecular Weight | 868.42 g/mol |
| Appearance | White to off-white solid |
In Vitro Pharmacology and Efficacy
TRV055 has been demonstrated to elicit robust responses in in vitro models, particularly in cardiac fibroblasts. While specific EC50 values from comprehensive dose-response studies are not widely published, effective concentrations have been reported in the nanomolar to low micromolar range.
| Parameter | Cell Type | Observed Effect | Effective Concentration | Duration |
| Fibroblast Proliferation | Human Cardiac Fibroblasts | Induction of proliferation | 200 nM | 24 hours |
| Collagen I Expression | Human Cardiac Fibroblasts | Upregulation | 200 nM | 24 hours |
| α-SMA Expression | Human Cardiac Fibroblasts | Upregulation | 200 nM | 24 hours |
| Stress Fiber Formation | Human Cardiac Fibroblasts | Promotion | 200 nM | 24 hours |
| TGF-β1 Secretion | Human Cardiac Fibroblasts | Upregulation | 200 nM | 24 hours |
| ERK1/2 Phosphorylation | Human Cardiac Fibroblasts | Promotion | 200 nM | 30 minutes |
| Collagen Secretion | Adult Rat Myofibroblasts | Induction | 1 µM | Not Specified |
Signaling Pathways
This compound exerts its effects primarily through the activation of the AT1R and the subsequent Gαq-mediated signaling cascade. This leads to the downstream activation of pathways involved in cellular growth, differentiation, and extracellular matrix deposition.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro effects of this compound.
Fibroblast Proliferation Assessment (Scratch Wound Healing Assay)
This assay measures cell migration and proliferation, key components of the fibrotic response.
Protocol:
-
Cell Seeding: Plate human cardiac fibroblasts in 12-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well).
-
Serum Starvation (Optional): Once confluent, replace the growth medium with serum-free medium for 12-24 hours to synchronize the cell cycle.
-
Scratching: Use a sterile p200 pipette tip to make a straight scratch down the center of each well.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add serum-free medium containing various concentrations of this compound (e.g., 0, 10, 100, 200, 1000 nM) to the respective wells.
-
Imaging: Immediately capture images of the scratches at designated locations using a phase-contrast microscope (Time 0). Mark the locations for subsequent imaging.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Final Imaging: After 24 hours, capture images at the same locations as Time 0.
-
Analysis: Measure the width of the scratch at multiple points for each image and calculate the average wound closure. Alternatively, use image analysis software (e.g., ImageJ) to quantify the cell-free area at Time 0 and 24 hours.
Quantification of Protein Expression (Western Blot)
This method is used to measure the expression levels of key fibrotic markers, such as collagen I and α-smooth muscle actin (α-SMA), as well as the activation of signaling proteins like ERK1/2.
Protocol:
-
Cell Culture and Treatment: Plate human cardiac fibroblasts and grow to 80-90% confluency. Treat with this compound at the desired concentrations and for the specified durations (e.g., 200 nM for 24 hours for collagen I and α-SMA; 200 nM for 30 minutes for p-ERK1/2).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against collagen I (e.g., 1:1000 dilution), α-SMA (e.g., 1:1000 dilution), phospho-ERK1/2 (e.g., 1:1000 dilution), and a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Measurement of TGF-β1 Secretion (ELISA)
This protocol quantifies the amount of TGF-β1 secreted by fibroblasts into the cell culture medium following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate human cardiac fibroblasts in a multi-well plate and treat with this compound (e.g., 200 nM) for 24 hours in serum-free medium.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Sample Activation: TGF-β1 is often secreted in a latent form. Activate the samples according to the ELISA kit manufacturer's instructions (typically involving acidification followed by neutralization).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This generally involves:
-
Adding standards and activated samples to a 96-well plate pre-coated with a TGF-β1 capture antibody.
-
Incubating to allow TGF-β1 to bind.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP.
-
Incubating and washing.
-
Adding a substrate solution and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of TGF-β1 in the samples.
Conclusion
This compound is a powerful research tool for investigating the nuanced signaling of the Angiotensin II Type 1 Receptor. Its Gq-biased agonism provides a means to specifically probe the downstream consequences of this pathway, offering valuable insights into the molecular mechanisms of fibrosis and other pathological processes. The experimental protocols detailed in this guide provide a robust framework for characterizing the in vitro activity of TRV055 and similar compounds, thereby facilitating further research and drug discovery efforts in this area.
References
TRV055 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 hydrochloride is a synthetic peptide analog of Angiotensin II (Ang II) that acts as a potent and G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] As a member of the class of biased agonists, TRV055 preferentially activates specific downstream signaling pathways while avoiding others, offering the potential for targeted therapeutic effects with an improved side-effect profile compared to unbiased agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its core pharmacology, signaling pathways, and effects on cellular function.
Core Mechanism of Action: Biased Agonism at the AT1R
This compound exerts its effects by selectively activating the Gαq protein-coupled signaling cascade downstream of the AT1R, with significantly less engagement of the β-arrestin pathway compared to the endogenous ligand, Angiotensin II.[2][3] This Gq-biased agonism is the cornerstone of its pharmacological profile.
Upon binding to the AT1R, TRV055 induces a specific conformational change in the receptor. This conformational state is distinct from that induced by balanced agonists like Ang II or β-arrestin-biased ligands.[4] Structural studies and molecular dynamics simulations suggest that Gq-biased ligands like TRV055 cause a less pronounced outward movement of the transmembrane helix 6 (TM6) and a subtle inward shift of TM7 compared to balanced agonists.[4] This specific receptor conformation preferentially facilitates the coupling and activation of heterotrimeric Gq proteins.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound's interaction with the AT1R. While precise EC50 and Emax values for Gq activation and β-arrestin recruitment are not consistently reported in the public domain, the available data strongly support its Gq-biased profile.
| Parameter | Value | Pathway | Notes |
| Binding Affinity (pKi) | 4.89 ± 0.05 | - | Relatively low affinity compared to Sar1-AngII (pKi = 6.53 ± 0.21).[1] |
| Gq Activation (EC50) | Not explicitly stated | Gαq Signaling | Described as a "gain-of-function" ligand with >10-fold greater allosteric coupling to Gq than Ang II, and more efficacious in stimulating cellular Gq-mediated signaling.[2] |
| Gq Activation (Emax) | Not explicitly stated | Gαq Signaling | More efficacious in stimulating cellular Gq-mediated signaling (e.g., IP1 generation) than Ang II.[2] |
| β-arrestin Recruitment (EC50) | Not explicitly stated | β-arrestin Signaling | Shows similar allosteric coupling to β-arrestin as Ang II.[2] |
| β-arrestin Recruitment (Emax) | Not explicitly stated | β-arrestin Signaling | Shows similar allosteric coupling to β-arrestin as Ang II.[2] |
Signaling Pathways
The Gq-biased agonism of this compound initiates a specific intracellular signaling cascade.
As depicted, the binding of TRV055 to the AT1R leads to the activation of Gαq, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade culminates in the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) and the upregulation of Transforming Growth Factor-beta 1 (TGF-β1).[5] In fibroblasts, these signaling events promote proliferation and collagen secretion.[6]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below. These protocols are based on established methods and have been adapted from literature where TRV055 or similar biased agonists were studied.
Radioligand Binding Assay for AT1R
This protocol is to determine the binding affinity (Ki) of this compound for the AT1R.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably or transiently expressing the human AT1R. Cells are harvested, homogenized in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuged. The resulting pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Competition Binding: In a 96-well plate, a constant concentration of a radiolabeled AT1R antagonist (e.g., [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Ang II) is incubated with the prepared membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding curve, from which the IC50 (the concentration of TRV055 that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Gαq Activation Assay (Calcium Mobilization)
This protocol measures the potency (EC50) and efficacy (Emax) of TRV055 in activating the Gαq pathway by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture and Dye Loading: HEK293 cells expressing AT1R are plated in a 96-well, black-walled, clear-bottom plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: After washing to remove excess dye, the plate is placed in a fluorescence plate reader. Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time, with an initial baseline reading before compound addition and subsequent readings for several minutes after addition.
-
Data Analysis: The peak fluorescence signal (F) minus the baseline fluorescence (F0) is calculated (ΔF/F0). The data are then plotted against the logarithm of the TRV055 concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol assesses the ability of TRV055 to induce the recruitment of β-arrestin to the AT1R.
Methodology:
-
Cell Line: A commercially available cell line, such as the PathHunter® β-Arrestin GPCR Assay cells (DiscoverX), which co-expresses the AT1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase, is used.
-
Cell Plating: Cells are plated in a 96-well white-walled plate and incubated overnight.
-
Compound Stimulation: The cells are stimulated with a range of concentrations of this compound and incubated for a specified period (e.g., 90 minutes) at 37°C.
-
Detection: The detection reagent, containing the substrate for β-galactosidase, is added to the wells, and the plate is incubated at room temperature for 60 minutes.
-
Luminescence Measurement: The chemiluminescent signal is read using a plate reader.
-
Data Analysis: The luminescence data are plotted against the logarithm of the TRV055 concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Fibroblast Collagen Secretion Assay (Sirius Red Assay)
This protocol quantifies the effect of TRV055 on collagen secretion from fibroblasts.
Methodology:
-
Cell Culture and Treatment: Primary human cardiac fibroblasts or a suitable fibroblast cell line are cultured to sub-confluence in 24-well plates. The cells are then serum-starved for 24 hours before being treated with various concentrations of this compound for 48-72 hours.
-
Sample Collection: The cell culture supernatant is collected to measure secreted collagen. The cell layer can also be analyzed for cell-associated collagen.
-
Sirius Red Staining:
-
For Secreted Collagen: The supernatant is mixed with a Sirius Red staining solution (in picric acid). The collagen-dye complex is precipitated by centrifugation. The pellet is washed to remove unbound dye and then dissolved in a basic solution (e.g., 0.1 M NaOH).
-
For Cell-Associated Collagen: The cell layer is fixed and then stained with the Sirius Red solution. After washing, the bound dye is eluted with a basic solution.
-
-
Quantification: The absorbance of the dissolved dye is measured at ~540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of collagen. The amount of collagen in the samples is determined by interpolating from the standard curve.
Clinical Trial Information
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. While other biased agonists targeting the AT1R, such as TRV027, have been evaluated in clinical trials for conditions like acute heart failure, the clinical development status of TRV055 remains undisclosed in the public domain.[7] Research into the therapeutic potential of G protein-biased AT1R agonists for conditions involving fibrosis is ongoing in preclinical stages.[8][9]
Conclusion
This compound is a Gq-biased agonist of the AT1R with a distinct mechanism of action that preferentially activates G protein-mediated signaling over β-arrestin recruitment. This biased agonism leads to downstream effects such as ERK1/2 phosphorylation, TGF-β1 upregulation, and consequently, fibroblast proliferation and collagen secretion. The in-depth understanding of its molecular and cellular pharmacology, as detailed in this guide, provides a solid foundation for further research and potential drug development efforts targeting fibrotic and other diseases where selective Gq activation may be beneficial.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are representative and may require optimization for specific laboratory conditions.
References
- 1. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. G Protein-Biased Agonists for Intracellular Angiotensin Receptors Promote Collagen Secretion in Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting GPCRs to treat cardiac fibrosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
TRV055 Hydrochloride: A Technical Guide to a Gq-Biased Agonist at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRV055 hydrochloride is a synthetic peptide analog of Angiotensin II that acts as a G protein-biased agonist at the Angiotensin II type 1 receptor (AT1R). Specifically, it demonstrates a pronounced bias towards the Gq signaling pathway over the β-arrestin pathway. This selective activation profile makes TRV055 a valuable tool for dissecting the distinct physiological roles of Gq-mediated signaling downstream of the AT1R. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Introduction
The Angiotensin II type 1 receptor (AT1R) is a class A G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular homeostasis. Its endogenous ligand, Angiotensin II (Ang II), is a potent vasoconstrictor and stimulates various cellular responses, including cell proliferation, inflammation, and fibrosis. Upon activation by Ang II, the AT1R can signal through two major pathways: the canonical G protein pathway, primarily involving the Gq/11 family of G proteins, and the β-arrestin pathway, which mediates receptor desensitization, internalization, and G protein-independent signaling.
The concept of biased agonism, or functional selectivity, describes the ability of certain ligands to preferentially activate one signaling pathway over another at the same receptor. Biased agonists offer the potential for more targeted therapeutics with improved efficacy and reduced side effects. TRV055 has been identified as a "gain-of-function" ligand for Gq-mediated signaling, exhibiting greater allosteric coupling to Gq than the endogenous agonist Ang II, while maintaining similar coupling to β-arrestin[1]. This Gq bias makes TRV055 an important pharmacological tool for investigating the specific consequences of AT1R-Gq activation.
Mechanism of Action and Signaling Pathways
TRV055 selectively stabilizes a conformation of the AT1R that preferentially couples to and activates the Gq protein. This initiates a downstream signaling cascade distinct from that mediated by β-arrestin.
Gq-Mediated Signaling Pathway
Activation of the Gq protein by the TRV055-bound AT1R leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). Downstream effects of Gq activation include the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the upregulation of transforming growth factor-beta 1 (TGF-β1)[2][3].
References
Harnessing G Protein-Biased Signaling in Fibrotic Responses: A Technical Guide Featuring TRV055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, a pathological process characterized by excessive extracellular matrix deposition, contributes to the failure of nearly every organ system and presents a significant challenge in modern medicine. G protein-coupled receptors (GPCRs) have emerged as critical regulators of fibrotic signaling. The concept of biased agonism, where a ligand preferentially activates one downstream signaling pathway (e.g., G protein-mediated) over another (e.g., β-arrestin-mediated), offers a sophisticated strategy for therapeutic intervention. This technical guide explores the complex role of G protein-biased signaling in fibrotic responses, with a central focus on TRV055 hydrochloride, a Gαq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).
This document will dissect the pro-fibrotic mechanisms of Gαq-biased agonism at the AT1R, using TRV055 as a case study. In contrast, it will also explore how biased signaling at other receptors, such as the Protease-Activated Receptor 1 (PAR-1), can be leveraged for potential anti-fibrotic effects. This guide provides researchers with quantitative data on biased ligand activity, detailed experimental protocols for studying fibrotic responses and biased signaling, and visual diagrams of the key signaling pathways and experimental workflows.
Introduction to G Protein-Biased Signaling and Fibrosis
Fibrosis is the result of a dysregulated wound-healing process, leading to the accumulation of extracellular matrix (ECM) components, primarily collagen. This excessive scarring disrupts normal tissue architecture and function. A key cell type driving this process is the myofibroblast, which is differentiated from fibroblasts and other precursor cells and is characterized by the expression of α-smooth muscle actin (α-SMA) and a high capacity for collagen synthesis.
Many of the signaling pathways that regulate fibroblast activation and ECM production are initiated by GPCRs. Upon activation by an agonist, a GPCR can signal through two main pathways:
-
G protein-dependent signaling: The receptor couples to heterotrimeric G proteins (Gαs, Gαi/o, Gαq/11, Gα12/13), which in turn modulate the activity of various downstream effectors, leading to changes in second messenger levels (e.g., cAMP, Ca2+) and the activation of signaling cascades like the MAP kinase pathway.
-
β-arrestin-dependent signaling: Following G protein activation, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins. β-arrestins desensitize G protein signaling and can also act as scaffolds to initiate G protein-independent signaling cascades.
Biased agonism describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one of these pathways over the other. This functional selectivity opens up the possibility of designing drugs that target the therapeutic arms of a receptor's signaling while avoiding those that cause adverse effects.
This compound: A Case Study in Pro-Fibrotic Gαq-Biased Agonism
This compound (also known as TRV120055) is a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). The AT1R is a well-established mediator of fibrotic processes in various organs, including the heart, kidneys, and lungs. In contrast to balanced agonists like Angiotensin II (Ang II), which activate both G protein and β-arrestin pathways, TRV055 preferentially activates the Gαq signaling cascade.
Activation of the AT1R by TRV055 in cardiac fibroblasts leads to a robust pro-fibrotic response. The Gαq-mediated signaling cascade upregulates the synthesis and secretion of key fibrotic mediators, including Transforming Growth Factor-β1 (TGF-β1), collagen I, and α-SMA, and promotes the formation of stress fibers.[1][2] This makes TRV055 a valuable tool for studying the specific contribution of Gαq signaling to fibrosis, but also exemplifies how G protein-biased agonism is not universally anti-fibrotic.
Quantitative Data: Pro-Fibrotic Effects of TRV055
The following table summarizes the quantitative effects of TRV055 on key fibrotic markers in human cardiac fibroblasts.
| Parameter | Ligand | Concentration | Effect | Reference |
| Myofibroblast Differentiation | ||||
| α-SMA Expression | TRV055 | 200 nM | Upregulation of protein expression | [3] |
| Stress Fiber Formation | TRV055 | 200 nM | Promotes formation | [3] |
| ECM Production | ||||
| Collagen I Expression | TRV055 | 200 nM | Upregulation of protein expression | [3] |
| Collagen Secretion | TRV055 | 1 µM | Induced secretion comparable to Ang II | [3] |
| Pro-Fibrotic Signaling | ||||
| TGF-β1 Synthesis & Secretion | TRV055 | 200 nM | Upregulation | [3] |
| ERK1/2 Phosphorylation | TRV055 | 200 nM | Promotes phosphorylation | [3] |
Signaling Pathway of TRV055 at the AT1R
The pro-fibrotic effects of TRV055 are mediated through the canonical Gαq pathway. The following diagram illustrates this signaling cascade.
Therapeutic Potential of Biased Signaling: The PAR-1 Example
While Gαq-biased agonism at the AT1R is pro-fibrotic, biased signaling at other GPCRs holds therapeutic promise. A prime example is the Protease-Activated Receptor 1 (PAR-1). PAR-1 can be activated by different proteases, leading to distinct signaling outcomes.
-
Thrombin: Cleavage of PAR-1 by thrombin is generally considered pro-inflammatory and pro-fibrotic. It strongly activates Gαq and Gα12/13 signaling pathways, leading to endothelial barrier disruption and fibroblast activation.[4][5]
-
Activated Protein C (APC): In contrast, cleavage of PAR-1 by APC at a different site initiates a "biased" signal that is cytoprotective. This signaling is thought to be more dependent on β-arrestin and Gαi, leading to anti-inflammatory effects and enhancement of endothelial barrier function.[4][6]
This differential signaling illustrates how targeting a specific signaling arm of a receptor—in this case, promoting the APC-like, β-arrestin-biased pathway or inhibiting the thrombin-like, G protein-biased pathway—could be a viable anti-fibrotic strategy.
Quantitative Data: Thrombin vs. APC at PAR-1
| Parameter | Ligand | Potency | Signaling Bias | Outcome | Reference |
| PAR-1 Cleavage & Activation | Thrombin | High | Gαq, Gα12/13 | Pro-fibrotic, Pro-inflammatory | [4][5] |
| Activated Protein C (APC) | ~10,000-fold less potent than thrombin | β-arrestin, Gαi | Cytoprotective, Anti-inflammatory | [4][6] |
Contrasting Signaling Pathways of Thrombin and APC at PAR-1
The following diagram illustrates the divergent signaling pathways initiated by thrombin and APC at the PAR-1 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess G protein-biased signaling and fibrotic responses.
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This protocol details the induction of myofibroblast differentiation in cultured fibroblasts and its assessment by α-SMA immunofluorescence.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed primary human cardiac fibroblasts in 8-well chamber slides at a density of 1 x 10^4 cells/well in growth medium (e.g., DMEM with 10% FBS). Culture overnight at 37°C, 5% CO2.
-
Serum Starvation: Replace growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours to synchronize cells.
-
Treatment: Treat cells with a pro-fibrotic stimulus (e.g., 10 ng/mL TGF-β1) in the presence or absence of varying concentrations of the test compound (e.g., TRV055 or a biased antagonist) for 48-72 hours.
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA, clone 1A4) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash three times with PBS, mount coverslips, and image using a fluorescence microscope.
-
Quantification: Quantify the percentage of cells with organized α-SMA stress fibers relative to the total number of cells (DAPI-stained nuclei) in multiple random fields per well.
Collagen Production Assessment by Hydroxyproline (B1673980) Assay
This assay quantifies total collagen content in cell lysates or tissue homogenates by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
Methodology:
-
Sample Preparation:
-
Cell Culture: Lyse cells in a known volume of distilled water.
-
Tissue: Homogenize a known weight of tissue (e.g., heart or lung) in distilled water.
-
-
Hydrolysis:
-
Transfer a known volume of the cell lysate or tissue homogenate to a pressure-resistant, screw-cap tube.
-
Add an equal volume of concentrated hydrochloric acid (HCl) to a final concentration of 6 M.
-
Hydrolyze at 110-120°C for 18-24 hours.
-
-
Drying and Reconstitution:
-
Cool the hydrolysates and centrifuge to pellet any debris.
-
Transfer the supernatant to a new tube and evaporate the HCl, for example, by heating at 60°C in a fume hood or using a vacuum concentrator.
-
Reconstitute the dried pellet in a known volume of assay buffer (e.g., citrate-acetate buffer, pH 6.0).
-
-
Oxidation:
-
Add Chloramine-T reagent to each sample and standard, mix, and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
-
Color Development:
-
Add p-dimethylaminobenzaldehyde (DMAB) reagent, mix thoroughly, and incubate at 60°C for 15-20 minutes to develop a colored product.
-
-
Measurement: Cool samples to room temperature and measure the absorbance at 550-560 nm using a spectrophotometer.
-
Quantification: Calculate the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline. Convert to collagen content assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.
Assessment of β-Arrestin Recruitment by BRET Assay
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the interaction between a GPCR and β-arrestin in live cells.
Methodology:
-
Plasmid Constructs: Use expression vectors encoding the GPCR of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Co-transfect HEK293 cells (or another suitable cell line) with the GPCR-Rluc and β-arrestin-YFP plasmids using a standard transfection reagent. Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Ligand Stimulation:
-
24-48 hours post-transfection, wash the cells with assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells and incubate as recommended by the manufacturer.
-
Add varying concentrations of the biased ligands or control compounds to the wells.
-
-
BRET Measurement: Immediately after ligand addition, measure the light emission at two wavelengths using a plate reader capable of BRET detection: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
In Vivo Models of Fibrosis
Animal models are crucial for evaluating the therapeutic potential of biased ligands. The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized model.
Bleomycin-Induced Pulmonary Fibrosis in Mice
Workflow Diagram:
Methodology:
-
Animal Model: Use C57BL/6 mice, typically 8-12 weeks old.
-
Bleomycin Administration:
-
Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Expose the trachea via a small incision.
-
Instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) in sterile saline directly into the trachea. Control animals receive saline only.
-
-
Treatment: Administer the test compound (e.g., a biased antagonist) or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection), typically starting on day 1 or, for a therapeutic model, after the initial inflammatory phase (e.g., day 7).
-
Monitoring: Monitor the animals daily for signs of distress and record body weight.
-
Endpoint Analysis: Euthanize the animals at a pre-determined endpoint (e.g., day 14 or 21 post-bleomycin).
-
Tissue Harvesting and Analysis:
-
Harvest the lungs. The left lung can be used for histology (fixed in 4% paraformaldehyde), and the right lung can be snap-frozen for biochemical analysis.
-
Histology: Stain paraffin-embedded lung sections with Masson's trichrome to visualize collagen deposition (stains blue). The severity of fibrosis can be quantified using the Ashcroft scoring method.
-
Biochemistry: Measure total lung collagen content using the hydroxyproline assay as described in section 4.2.
-
Conclusion and Future Directions
The study of G protein-biased signaling has unveiled a new layer of complexity in GPCR function and offers a promising avenue for the development of more specific and effective anti-fibrotic therapies. The case of this compound demonstrates that G protein-biased agonism is not a one-size-fits-all therapeutic strategy; its pro-fibrotic effects at the AT1R highlight the critical importance of understanding the specific downstream consequences of biased signaling at each receptor target.
Conversely, the differential signaling of PAR-1 in response to thrombin versus APC provides a compelling rationale for developing biased ligands that can selectively promote cytoprotective pathways while inhibiting pro-fibrotic ones. Future research in this field should focus on:
-
Identifying and characterizing biased ligands for a wider range of pro-fibrotic GPCRs.
-
Elucidating the specific G protein and β-arrestin-dependent pathways that contribute to or protect against fibrosis in different cell types and organs.
-
Developing more predictive in vitro and in vivo models to assess the therapeutic potential and potential liabilities of biased ligands.
By leveraging the principles of biased agonism, researchers can aim to develop novel therapeutics that precisely modulate the signaling networks driving fibrosis, offering hope for treating these debilitating diseases.
References
- 1. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac Fibrosis and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 6. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TRV055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to TRV055 hydrochloride. TRV055 is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R), a critical target in cardiovascular and fibrotic diseases.
Chemical Structure and Properties
This compound is a peptide-based compound. Its structure is a modification of angiotensin II, designed to selectively activate G protein signaling pathways over β-arrestin pathways.
Chemical Name: 2-8-Angiotensin II, 2-glycine-5-L-isoleucine- (hydrochloride)[1]
Molecular Formula: C42H58ClN9O9[1]
Molecular Weight: 868.42 g/mol [1]
Sequence (Shortening): GVYIHPF[2]
SMILES: CC--INVALID-LINK----INVALID-LINK--cc1)NC(=O)--INVALID-LINK--CN)C(C)C">C@HC(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--C(O)=O.Cl
2D Structure:
| Property | Value | Reference |
| Molecular Formula | C42H58ClN9O9 | [1] |
| Molecular Weight | 868.42 g/mol | [1] |
| CAS Number (TRV055) | 25849-90-5 | |
| Appearance | White to off-white solid | [1] |
| Purity (LCMS) | 99.97% | [1] |
| Solubility | Soluble in water | |
| Storage | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. | [1] |
Mechanism of Action: Gq-Biased Agonism at the AT1 Receptor
TRV055 is characterized as a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[3][4] This means that upon binding to the AT1R, it preferentially activates G protein-mediated signaling cascades, specifically through the Gαq subunit, with significantly less engagement of the β-arrestin pathway compared to the endogenous ligand, angiotensin II.[5] Studies have shown that TRV055 has a more than 10-fold greater allosteric coupling to Gq than angiotensin II.
The binding of TRV055 to the AT1R initiates a conformational change in the receptor that favors the coupling and activation of the heterotrimeric G protein Gq. This leads to the activation of phospholipase C β (PLCβ), a key downstream effector of Gq signaling.
Signaling Pathway
The Gq-biased signaling of TRV055 at the AT1 receptor culminates in the activation of the ERK1/2 pathway, mediated by transforming growth factor-beta 1 (TGF-β1). This pathway is particularly relevant in the context of cardiac fibroblasts and fibrosis.[6][7]
References
- 1. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. link.springer.com [link.springer.com]
- 7. Dual Blockade of TGF-β Receptor and Endothelin Receptor Synergistically Inhibits Angiotensin II-Induced Myofibroblast Differentiation: Role of AT1R/Gαq-Mediated TGF-β1 and ET-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
TRV055 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TRV055 hydrochloride, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This document consolidates key technical data, experimental protocols, and signaling pathway information to support ongoing and future research in cardiovascular disease and related fields.
Chemical and Physical Properties
This compound is the salt form of TRV055, a synthetic peptide analog of Angiotensin II. It is a valuable tool for studying the nuanced signaling of the AT1R, demonstrating a bias towards the Gαq pathway over β-arrestin recruitment.
| Property | Value | Reference |
| Compound Name | This compound | [1][2] |
| Synonyms | TRV120055 hydrochloride | [1] |
| CAS Number | 25849-90-5 (for parent compound TRV055) | [3][4][5] |
| Molecular Formula | C42H58ClN9O9 | [2] |
| Molecular Weight | 868.42 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
Mechanism of Action and Signaling Pathway
TRV055 is a potent and efficacious G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[4] Unlike the endogenous ligand Angiotensin II, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, TRV055 preferentially activates the Gαq signaling cascade. This biased agonism is a critical feature, allowing for the selective investigation of Gαq-mediated cellular effects.
The binding of TRV055 to the AT1R initiates a conformational change in the receptor that favors the coupling and activation of the heterotrimeric G protein Gαq. Activated Gαq, in turn, stimulates downstream effector proteins, leading to a cascade of intracellular events. A key pathway activated by TRV055 involves the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) and the subsequent phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[1][3] This signaling axis has been shown to mediate important cellular responses, including fibroblast proliferation and collagen secretion.[1][3]
The preferential activation of the Gαq pathway by TRV055, while minimizing β-arrestin recruitment, makes it a valuable pharmacological tool to dissect the distinct roles of these two major signaling arms of the AT1R in various physiological and pathological processes.
References
An In-Depth Technical Guide to the Discovery and Development of TRV055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRV055 hydrochloride, also known as TRV120055, is a synthetic peptide analog of Angiotensin II that acts as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R). Developed by Trevena, Inc., this compound was engineered to selectively activate the Gαq protein signaling pathway while minimizing recruitment of β-arrestin. This biased agonism offers a novel approach to modulate the renin-angiotensin system, with potential therapeutic applications in fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative pharmacological data.
Introduction: The Rationale for a Gαq-Biased AT1R Agonist
The Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR), is a key regulator of cardiovascular homeostasis. Upon binding its endogenous ligand, Angiotensin II (Ang II), the AT1R activates both Gαq protein-mediated signaling, which leads to vasoconstriction and cellular growth, and β-arrestin-mediated signaling, which is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.
Traditional AT1R blockers (ARBs) antagonize all downstream signaling pathways. However, the concept of biased agonism, or functional selectivity, proposes that ligands can be designed to preferentially activate one signaling pathway over another. This offers the potential to develop drugs with improved therapeutic profiles and fewer side effects. This compound was developed based on this principle, with the aim of selectively engaging the Gαq pathway to explore its specific physiological and pathophysiological roles, particularly in the context of fibrosis.
Discovery and Medicinal Chemistry
This compound emerged from Trevena's biased ligand discovery platform, which utilizes a deep understanding of GPCR structure and function to design ligands with specific signaling profiles. The development of this compound likely involved the synthesis and screening of a library of Angiotensin II analogs. The core discovery workflow for identifying a Gαq-biased AT1R agonist like this compound is depicted below.
Caption: Biased Ligand Discovery Workflow for this compound.
Structure-activity relationship (SAR) studies would have focused on modifications to the Angiotensin II peptide sequence to enhance Gαq activation while diminishing β-arrestin interaction. A key structural feature of TRV055 is the presence of a C-terminal phenylalanine.[1]
In Vitro Pharmacology
This compound has been characterized in a variety of in vitro assays to elucidate its mechanism of action and functional consequences.
Signaling Profile: Gαq-Biased Agonism
This compound is a potent and selective agonist of the Gαq signaling pathway downstream of the AT1R. In contrast, it shows significantly reduced activity in recruiting β-arrestin compared to the native ligand Angiotensin II. This biased signaling profile is the defining characteristic of the compound.
Table 1: In Vitro Signaling Profile of this compound at the AT1R
| Parameter | This compound | Angiotensin II (Reference) | β-Arrestin-Biased Ligand (TRV120027) |
| Gαq Activation | |||
| Potency (EC50) | Data not available | Data not available | Data not available |
| Efficacy (Emax) | Similar to Ang II[2] | 100% | No significant effect |
| β-Arrestin Recruitment | |||
| Potency (EC50) | Data not available | Data not available | Data not available |
| Efficacy (Emax) | Significantly lower than Ang II | 100% | Potent activity |
Note: Specific EC50 and Emax values from primary screening assays are not publicly available.
The signaling pathway initiated by this compound at the AT1R is illustrated below.
Caption: Gαq-Biased Signaling Cascade of this compound.
Functional Effects in Cardiac Fibroblasts
Studies have demonstrated that this compound promotes pro-fibrotic responses in cardiac fibroblasts.
-
Myofibroblast Differentiation: this compound induces the differentiation of cardiac fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA) and the formation of stress fibers.[2]
-
Extracellular Matrix Production: The compound stimulates the synthesis and secretion of collagen I, a key component of the extracellular matrix in fibrotic tissue.[2][3]
-
Upregulation of Pro-fibrotic Mediators: this compound upregulates the expression of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[2]
-
ERK1/2 Phosphorylation: The pro-fibrotic effects of this compound are mediated, at least in part, through the phosphorylation and activation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[2]
Table 2: Summary of In Vitro Functional Effects of this compound
| Cell Type | Endpoint Measured | Observed Effect | Reference |
| Human Cardiac Fibroblasts | Fibroblast Proliferation | Increased | [2] |
| Human Cardiac Fibroblasts | Collagen I Expression | Increased | [2] |
| Human Cardiac Fibroblasts | α-SMA Expression | Increased | [2] |
| Human Cardiac Fibroblasts | Stress Fiber Formation | Increased | [2] |
| Human Cardiac Fibroblasts | TGF-β1 Expression | Increased | [2] |
| Human Cardiac Fibroblasts | ERK1/2 Phosphorylation | Increased | [2] |
| Adult Rat Myofibroblasts | Collagen Secretion | Increased | [3] |
In Vivo Pharmacology
Detailed in vivo studies characterizing the pharmacokinetic and pharmacodynamic properties of this compound are not extensively reported in the public domain. However, based on its in vitro pro-fibrotic profile, it is hypothesized that this compound would exacerbate fibrosis in animal models of cardiac or other tissue fibrosis.
Experimental Protocols
β-Arrestin Recruitment Assay (General Protocol)
A common method to assess β-arrestin recruitment is the PathHunter® assay from DiscoverX.
-
Cell Culture: Use a cell line stably co-expressing the AT1R tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Cell Plating: Seed the cells in a 384-well white, solid-bottom assay plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist, Angiotensin II. Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the response of the reference agonist and fit to a four-parameter logistic equation to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Stimulation: Culture human cardiac fibroblasts to near confluence and then serum-starve for 24 hours. Treat the cells with various concentrations of this compound for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-ERK1/2.
The experimental workflow for assessing ERK1/2 phosphorylation is outlined below.
Caption: Western Blot Workflow for p-ERK1/2 Detection.
Conclusion
This compound is a valuable research tool for dissecting the specific roles of Gαq-mediated AT1R signaling. Its pro-fibrotic effects in vitro highlight the potential importance of this pathway in the pathogenesis of fibrotic diseases. Further studies are warranted to fully characterize its in vivo activity and to explore the therapeutic potential of modulating this pathway with biased ligands. The development of this compound represents a successful application of the principles of biased agonism in GPCR drug discovery.
References
- 1. Collection - G Protein-Biased Agonists for Intracellular Angiotensin Receptors Promote Collagen Secretion in Myofibroblasts - ACS Chemical Biology - Figshare [acs.figshare.com]
- 2. Gαq protein-biased ligand of angiotensin II type 1 receptor mediates myofibroblast differentiation through TGF-β1/ERK axis in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G Protein-Biased Agonists for Intracellular Angiotensin Receptors Promote Collagen Secretion in Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Gq-Biased AT1R Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of Gq-biased agonists targeting the Angiotensin II Type 1 Receptor (AT1R). It delves into the core principles of biased agonism at this receptor, details the signaling pathways involved, presents quantitative data for key compounds, and outlines detailed experimental protocols for their characterization.
Introduction to Biased Agonism at the AT1R
The Angiotensin II Type 1 Receptor (AT1R) is a class A G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis. The endogenous ligand, Angiotensin II (AngII), is a balanced agonist, activating both Gq-mediated and β-arrestin-mediated signaling pathways.
-
Gq-mediated signaling: The canonical pathway involves the activation of the Gq/11 family of G proteins, leading to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. This cascade is primarily responsible for vasoconstriction and contributes to pathological conditions like hypertension and cardiac hypertrophy.[1][2]
-
β-arrestin-mediated signaling: Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which desensitize G protein signaling and can also initiate their own signaling cascades, some of which are considered to be cardioprotective.[2][3]
Biased agonism , also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For the AT1R, this has led to the development of two main classes of biased agonists:
-
β-arrestin-biased agonists: These ligands preferentially activate β-arrestin signaling while having reduced or no activity towards the Gq pathway. They have been investigated for potential therapeutic benefits in conditions like heart failure.[1][3]
-
Gq-biased agonists: These ligands show enhanced efficacy and/or potency for the Gq-mediated pathway compared to the endogenous agonist AngII, while maintaining comparable or slightly altered β-arrestin signaling. This guide will focus on the pharmacology of these Gq-biased agonists.
Gq-Biased AT1R Agonists: A Quantitative Overview
Several Angiotensin II analogs have been identified as Gq-biased agonists for the AT1R. Among the most well-characterized are TRV055 (GVYIHPF) and TRV056 (DRGVYIHPF) .[4][5] These compounds are reported to be "gain-of-function" ligands, exhibiting greater allosteric coupling to Gq and being more efficacious in stimulating cellular Gq-mediated signaling (e.g., IP1 generation) than AngII, while showing similar allosteric coupling to β-arrestin.[2]
The tables below summarize the available quantitative pharmacological data for these Gq-biased agonists in comparison to the balanced agonist Angiotensin II.
Table 1: Binding Affinities of Gq-Biased Agonists for the Human AT1R
| Ligand | pKi | Ki (nM) | Reference |
| TRV055 | 4.89 ± 0.05 | ~12,882 | [5] |
| TRV056 | 5.26 ± 0.05 | ~5,495 | [5] |
Note: The pKi values were determined through radioligand competition binding assays. Higher pKi values indicate higher binding affinity.
Table 2: Functional Potency and Efficacy of Gq-Biased Agonists at the Human AT1R
| Ligand | Assay | Pathway | Potency (EC50) | Efficacy (Emax) | Bias Factor (vs. AngII) | Reference |
| Angiotensin II | IP-One | Gq | Not explicitly stated | Normalized to 100% | Balanced | [2][3] |
| β-arrestin Recruitment | β-arrestin | Not explicitly stated | Normalized to 100% | Balanced | [2][3] | |
| TRV055 | IP-One | Gq | >10-fold more efficacious than AngII | >100% (relative to AngII) | Gq-biased | [2][4] |
| β-arrestin Recruitment | β-arrestin | Comparable to AngII | Comparable to AngII | Gq-biased | [2][4] | |
| TRV056 | IP-One | Gq | >10-fold more efficacious than AngII | >100% (relative to AngII) | Gq-biased | [2][4] |
| β-arrestin Recruitment | β-arrestin | Comparable to AngII | Comparable to AngII | Gq-biased | [2][4] |
Note: While specific EC50 and Emax values are not consistently reported in the literature, the qualitative and semi-quantitative descriptions consistently indicate a significant Gq bias for TRV055 and TRV056. The bias factor is a quantitative measure of the degree to which a ligand preferentially activates one pathway over another, with positive values indicating a Gq bias and negative values indicating a β-arrestin bias when calculated as log(Emax/EC50)Gq - log(Emax/EC50)β-arrestin.
Signaling Pathways and Experimental Workflows
The characterization of Gq-biased AT1R agonists relies on a suite of in vitro assays to dissect their signaling profiles. The following diagrams illustrate the key signaling pathways and the general workflows of the experimental protocols used to quantify Gq and β-arrestin signaling.
AT1R Signaling Pathways
References
- 1. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. link.springer.com [link.springer.com]
- 5. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Biased Agonism in Cardiovascular Research: A Technical Guide
For Immediate Release
This whitepaper provides an in-depth technical guide on the core principles of biased agonism in the context of cardiovascular research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the complex signaling paradigms of G protein-coupled receptors (GPCRs), details key experimental methodologies, and presents quantitative data to underscore the therapeutic potential of biased ligands in cardiovascular disease.
Introduction to Biased Agonism in the Cardiovascular System
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are central to regulating a vast array of physiological processes, including heart rate, vascular tone, and cardiac contractility.[1][2] Consequently, they are major targets for cardiovascular drugs.[2][3] The classical understanding of GPCR signaling involved a linear activation of heterotrimeric G proteins. However, it is now established that GPCRs can also signal through G protein-independent pathways, primarily mediated by β-arrestins.[3][4]
Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[5][6] A biased agonist might selectively stimulate G protein-dependent signaling while having minimal effect on β-arrestin recruitment, or vice versa.[4] This paradigm shift offers the exciting prospect of designing more specific drugs with improved therapeutic profiles and fewer side effects by selectively targeting beneficial signaling pathways while avoiding those that lead to adverse effects.[5][7] In the cardiovascular system, this approach holds immense promise for treating conditions like heart failure, hypertension, and atherosclerosis.[3][5]
Core Signaling Pathways in Biased Agonism
The two primary signaling arms downstream of GPCRs that are central to the concept of biased agonism are the G protein-dependent and β-arrestin-dependent pathways.
G Protein-Dependent Signaling
Upon agonist binding, a GPCR undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins (composed of Gα, Gβ, and Gγ subunits). The activated Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer, with both components then modulating the activity of various downstream effectors. In the cardiovascular system, key G protein pathways include:
-
Gαs: Stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). In the heart, this pathway increases heart rate and contractility.[2]
-
Gαi: Inhibits adenylyl cyclase, thereby decreasing cAMP levels.
-
Gαq/11: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is involved in vasoconstriction and cardiac hypertrophy.[8]
β-Arrestin-Dependent Signaling
Following agonist-induced activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins to the receptor. While initially known for their role in desensitizing G protein signaling and promoting receptor internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own wave of signaling.[3][4] This can involve the activation of various kinases, such as mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9] In the heart, β-arrestin-mediated signaling can have both beneficial and detrimental effects, depending on the specific receptor and cellular context.[9][10] For instance, at the angiotensin II type 1 receptor (AT1R), β-arrestin signaling is thought to be cardioprotective.[9]
Experimental Protocols for Studying Biased Agonism
A variety of in vitro and in vivo assays are employed to characterize and quantify biased agonism.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a ligand for a receptor.[1][3]
-
Principle: Measures the binding of a radiolabeled ligand to a receptor preparation (e.g., cell membranes). Competition binding assays, where an unlabeled test compound competes with a radiolabeled ligand, are used to determine the inhibition constant (Ki) of the test compound.[3][4]
-
Methodology:
-
Membrane Preparation: Cells expressing the target GPCR are harvested and lysed. The cell membranes containing the receptor are isolated by centrifugation.[4]
-
Assay Setup: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared membranes in a suitable buffer.[4]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.[4]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
-
Second Messenger Assays
These assays quantify the intracellular signaling molecules produced downstream of G protein activation.
-
cAMP Assays (for Gs and Gi coupling):
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method. It's a competitive immunoassay where cAMP produced by cells competes with a labeled cAMP analog for binding to a specific antibody.[11][12]
-
Methodology:
-
Cell Culture: Cells expressing the GPCR of interest are plated in a microplate.
-
Ligand Stimulation: Cells are treated with the biased agonist. For Gi-coupled receptors, an activator of adenylyl cyclase like forskolin (B1673556) is also added.
-
Cell Lysis and Detection: Lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) is added.
-
Signal Measurement: After incubation, the plate is read on an HTRF-compatible reader. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.
-
Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentration, and dose-response curves are generated to determine EC50 and Emax values.[11]
-
-
-
Inositol Phosphate (IP) Accumulation Assays (for Gq coupling):
-
Principle: Measures the accumulation of inositol phosphates, particularly IP1, a stable downstream metabolite of IP3. HTRF-based kits are also available for this.[13]
-
Methodology:
-
Cell Culture and Labeling: Cells are often pre-labeled with myo-[3H]inositol.
-
Ligand Stimulation: Cells are stimulated with the agonist in the presence of LiCl, which inhibits the breakdown of inositol phosphates.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Separation and Quantification: Inositol phosphates are separated by anion-exchange chromatography and quantified by scintillation counting. Alternatively, HTRF kits use a competitive immunoassay format similar to cAMP assays.[13]
-
-
β-Arrestin Recruitment Assays
These assays directly measure the interaction between the activated GPCR and β-arrestin.
-
Bioluminescence Resonance Energy Transfer (BRET):
-
Principle: BRET measures the proximity between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the proteins interact, energy is transferred from the donor to the acceptor, resulting in light emission by the acceptor.[14][15]
-
Methodology:
-
Plasmid Construction: The GPCR is fused to Rluc, and β-arrestin is fused to YFP (or vice versa).
-
Transfection: Cells (commonly HEK293) are co-transfected with the donor- and acceptor-tagged constructs.
-
Assay: Transfected cells are plated, and the BRET substrate (e.g., coelenterazine (B1669285) h) is added. The biased agonist is then added, and the luminescence emission from both the donor and acceptor is measured over time.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates β-arrestin recruitment to the receptor. Dose-response curves are generated to determine EC50 and Emax.[14]
-
-
Downstream Signaling Assays (e.g., ERK1/2 Phosphorylation)
-
Principle: Measures the activation of downstream kinases like ERK1/2, which can be activated by both G protein and β-arrestin pathways. Western blotting is a common method to detect the phosphorylated (active) form of the kinase.[2][16]
-
Methodology:
-
Cell Culture and Stimulation: Cells are serum-starved to reduce basal ERK1/2 phosphorylation and then stimulated with the biased agonist for various time points.
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate.
-
Data Analysis: The bands are quantified by densitometry. The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize the data.[2]
-
In Vivo Models of Cardiovascular Disease
-
Principle: Animal models that mimic human cardiovascular diseases are used to assess the physiological effects of biased agonists.[17]
-
Methodology (Example: Mouse Model of Myocardial Infarction):
-
Surgical Procedure: Anesthesia is induced in the mouse, and the animal is intubated and ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.[2][18]
-
Drug Administration: The biased agonist is administered (e.g., via osmotic mini-pump or repeated injections) starting at a specified time relative to the MI surgery.
-
Functional Assessment: Cardiac function is assessed at various time points post-MI using techniques like echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
Histological Analysis: At the end of the study, hearts are harvested for histological analysis to determine infarct size and the extent of cardiac remodeling.
-
Data Presentation and Quantification of Bias
To compare the effects of different ligands and quantify their bias, quantitative pharmacological parameters are determined from dose-response curves.
Key Pharmacological Parameters
-
Potency (EC50): The concentration of an agonist that produces 50% of its maximal effect.
-
Efficacy (Emax): The maximum response produced by an agonist.
Quantification of Ligand Bias
Simply comparing EC50 and Emax values can be misleading due to system-specific factors. The Black and Leff operational model is a widely accepted method for quantifying ligand bias that accounts for both ligand affinity (KA) and efficacy (τ).[9][19] A "transduction coefficient" (log(τ/KA)) is calculated for each pathway, and the difference in this value between two pathways for a given ligand, relative to a reference agonist, provides a quantitative measure of bias.[9]
Quantitative Data for Biased Agonists at Cardiovascular Targets
The following tables summarize quantitative data for representative biased agonists at key cardiovascular GPCRs.
Table 1: Biased Agonism at the Angiotensin II Type 1 Receptor (AT1R)
| Ligand | Pathway | EC50 (nM) | Emax (% of Ang II) | Bias Factor (log(τ/KA)) | Reference |
| Angiotensin II | Gq (IP-1) | 0.25 | 100 | 1.0 (Reference) | [20] |
| β-arrestin 2 | 5.6 | 100 | 1.0 (Reference) | [20] | |
| TRV027 (Sar-Arg-Val-Tyr-Ile-His-Pro-D-Ala-OH) | Gq (IP-1) | >10,000 | <10 | -2.5 (β-arrestin biased) | [3][11] |
| β-arrestin 2 | 34.1 | 100 | 0.5 | [3][11] | |
| SII ([Sar1, Ile4, Ile8]-Ang II) | Gq (IP-1) | No activity | 0 | Strongly β-arrestin biased | [7] |
| β-arrestin 2 | 22 | 85 | N/A | [7] |
Table 2: Biased Agonism at the β1-Adrenergic Receptor
| Ligand | Pathway | EC50 (nM) | Emax (% of Isoproterenol) | Bias | Reference |
| Isoproterenol | Gs (cAMP) | 10 | 100 | Balanced (Reference) | [14] |
| β-arrestin 2 | 200 | 100 | Balanced (Reference) | [14] | |
| Carvedilol | Gs (cAMP) | Inverse agonist | <0 | β-arrestin biased | [10][14] |
| β-arrestin 2 | 150 | 40 | β-arrestin biased | [10][14] | |
| Gi (cGMP) | ~1000 | 100 | Gi biased | [14][20] | |
| Metoprolol | Gs (cAMP) | Antagonist | 0 | Antagonist | [20] |
| β-arrestin 2 | No activity | 0 | Antagonist | [20] |
Therapeutic Implications in Cardiovascular Disease
The development of biased agonists for cardiovascular targets is a rapidly advancing field with significant therapeutic potential.
-
Heart Failure: For the AT1R, Gq activation is associated with detrimental effects like vasoconstriction and cardiac hypertrophy, while β-arrestin signaling is thought to be cardioprotective and may enhance cardiac contractility.[3][11] A β-arrestin-biased AT1R agonist, such as TRV027, could therefore be beneficial in acute heart failure by blocking the harmful effects of angiotensin II while promoting favorable cardiac responses.[4] Preclinical studies in canine models of heart failure have shown that TRV027 reduces cardiac preload and afterload while preserving renal function.
-
Hypertension and other cardiovascular diseases: Similarly, for β-adrenergic receptors, chronic Gs stimulation can be cardiotoxic. Biased ligands that selectively activate β-arrestin pathways or antagonize G protein signaling while promoting β-arrestin signaling, like carvedilol, have shown clinical benefit in heart failure. The development of even more selective biased agonists could lead to novel antihypertensive and cardioprotective therapies with fewer side effects than traditional β-blockers.
Conclusion
Biased agonism represents a paradigm shift in GPCR pharmacology and drug discovery. By moving beyond simple agonism and antagonism to selectively modulate distinct signaling pathways, it is possible to develop more refined and effective therapies for a range of cardiovascular diseases. A thorough understanding of the underlying signaling mechanisms, coupled with robust experimental characterization using the assays detailed in this guide, will be crucial for realizing the full therapeutic potential of biased ligands in cardiovascular medicine. The continued exploration of this fascinating area of pharmacology promises a new generation of "smarter" drugs for the treatment of heart disease.
References
- 1. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. transonic.com [transonic.com]
- 3. β-Arrestin–Biased AT1 Agonist TRV027 Causes a Neonatal-Specific Sustained Positive Inotropic Effect Without Increasing Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Agonism/Antagonism of Cardiovascular GPCRs for Heart Failure Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Modeling Myocardial Infarction in Mice: Methodology, Monitoring, Pathomorphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biased Agonism/Antagonism of Cardiovascular GPCRs for Heart Failure Therapy. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. First clinical experience with TRV027: pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trevena Acute Heart Failure Drug TRV027 Unloads the Heart and Maintains Renal Function When Co-administered with Furosemide in Dog Heart Failure Model :: Trevena, Inc. (TRVN) [trevena.com]
- 20. β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
TRV055 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on TRV055 hydrochloride, a Gq-biased agonist of the angiotensin II type 1 receptor (AT1R). This document outlines its mechanism of action, provides sources for procurement, details experimental protocols for its use, and presents its signaling pathway and experimental workflows in a clear, visual format.
Sourcing and Procurement of this compound
This compound is available from several reputable suppliers catering to the research community. The following table summarizes key quantitative data from various vendors to facilitate informed purchasing decisions.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Solubility | Storage |
| MedChemExpress | HY-P3136A | 99.97% (LCMS)[1][2] | 868.42[1][2] | ≥ 50 mg/mL in H₂O | Powder: -20°C (1 year), -80°C (2 years). In solvent: -20°C (1 month), -80°C (6 months).[2] |
| Cenmed | C007B-431573 | Not specified | 868.42[3] | Not specified | Not specified |
| AdooQ Bioscience | A18637 | >99% (HPLC)[4] | 868.42 | Not specified | Lyophilized: -20°C (36 months). In solution: -20°C (1 month).[4] |
Mechanism of Action and Signaling Pathway
This compound is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[3][4][5] Unlike the endogenous ligand angiotensin II, which activates both G protein and β-arrestin pathways, TRV055 preferentially activates the Gq protein-mediated signaling cascade.[6] This biased agonism makes it a valuable tool for dissecting the distinct physiological roles of Gq-dependent AT1R signaling.
The primary signaling pathway initiated by this compound involves the activation of the AT1R, leading to the engagement of Gαq. This, in turn, stimulates downstream effectors, notably leading to the upregulation of Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 then acts, in part through a Smad-independent pathway, to activate the Extracellular signal-regulated kinase (ERK) 1/2.[7] This AT1R/Gq/TGF-β/ERK pathway has been implicated in cellular processes such as fibroblast proliferation and collagen secretion.[7][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from established protocols.
Western Blot for Phospho-ERK1/2 in Human Cardiac Fibroblasts
This protocol details the steps to assess the activation of the ERK1/2 signaling pathway in response to this compound treatment.
Materials:
-
Human Cardiac Fibroblasts (HCFs)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate HCFs and grow to 70-80% confluency. Serum-starve the cells for 24 hours prior to treatment. Treat cells with the desired concentration of this compound (e.g., 200 nM) for a specified time (e.g., 30 minutes).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[10][11]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[12]
Cardiac Fibroblast Proliferation Assay
This protocol outlines a method to measure the effect of this compound on the proliferation of cardiac fibroblasts.
Materials:
-
Human Cardiac Fibroblasts (HCFs)
-
Cell culture medium
-
This compound
-
Cell proliferation assay kit (e.g., BrdU or Ki67-based)
-
Microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed HCFs in a 96-well plate at a suitable density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[8]
-
Proliferation Measurement: Measure cell proliferation according to the manufacturer's instructions for the chosen assay kit (e.g., BrdU incorporation or Ki67 staining).
-
Data Analysis: Quantify the results using a microplate reader (for colorimetric or fluorescence-based assays) or a flow cytometer (for Ki67 staining).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a specific cellular response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. adooq.com [adooq.com]
- 5. TRV055 - MedChem Express [bioscience.co.uk]
- 6. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Angiotensin II stimulates canonical TGF-β signaling pathway through angiotensin type 1 receptor to induce granulation tissue contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TRV055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 hydrochloride is a synthetic peptide analog of Angiotensin II that acts as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2][3][4] Specifically, it preferentially activates the Gαq-mediated signaling pathway over β-arrestin recruitment.[5][6][7] This biased agonism makes TRV055 a valuable tool for investigating the distinct physiological and pathological roles of Gαq signaling downstream of AT1R activation, particularly in the context of fibrotic responses.[1][3][4] Preclinical studies have demonstrated its ability to induce fibroblast proliferation, collagen I and α-SMA (alpha-smooth muscle actin) overexpression, and stress fiber formation in human cardiac fibroblasts.[1][2][3][4] Furthermore, TRV055 has been shown to upregulate Transforming Growth Factor-beta 1 (TGF-β1) and the phosphorylation of Extracellular Signal-regulated Kinase 1/2 (ERK1/2).[1][2][3][4]
These application notes provide an overview of the experimental use of this compound, including its mechanism of action, key in vitro assays, and relevant quantitative data. Detailed protocols are provided to guide researchers in utilizing this compound for their studies.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Cell Type | Assay Type | Reference |
| pKi | 4.89 ± 0.05 | Human | Radioligand Binding Assay | [1][2] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway initiated by this compound at the Angiotensin II Type 1 Receptor.
Experimental Protocols
AT1R Binding Assay
This protocol is designed to determine the binding affinity of this compound to the Angiotensin II Type 1 Receptor.
Workflow Diagram:
Materials:
-
HEK293 cells transiently or stably expressing human AT1R
-
This compound
-
Radioligand (e.g., [3H]-Olmesartan)
-
Binding Buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well plates
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize AT1R-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Competition Binding: In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of the radioligand to each well.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of ERK1/2 phosphorylation in response to this compound treatment, a key downstream event of Gαq activation.
Workflow Diagram:
Materials:
-
Human cardiac fibroblasts
-
This compound (200 nM working concentration)[3]
-
Cell culture medium and serum
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed human cardiac fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to treatment.
-
Treatment: Treat the cells with 200 nM this compound for 30 minutes at 37°C.[3] Include a vehicle-treated control.
-
Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. Subsequently, probe with an antibody against total ERK1/2 for loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Fibroblast Proliferation Assay
This protocol is used to assess the effect of this compound on the proliferation of human cardiac fibroblasts.
Workflow Diagram:
Materials:
-
Human cardiac fibroblasts
-
This compound (200 nM working concentration)[3]
-
Cell culture medium and serum
-
96-well plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human cardiac fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing 200 nM this compound.[3] Include a vehicle-treated control.
-
Incubation: Incubate the plate for 24 hours at 37°C.[3]
-
Proliferation Assay: Add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Collagen Secretion Assay
This protocol is designed to measure the amount of collagen secreted by fibroblasts following treatment with this compound.
Workflow Diagram:
Materials:
-
Adult rat myofibroblasts
-
This compound (1 µM working concentration)[3]
-
Cell culture medium
-
Collagen measurement kit (e.g., Sirius Red Collagen Detection Kit or a specific Collagen I ELISA kit)
-
Microplate reader
Procedure:
-
Cell Culture: Plate adult rat myofibroblasts in a suitable culture dish and grow to near confluency.
-
Treatment: Treat the cells with 1 µM this compound in a serum-free medium.[3] Include a vehicle-treated control.
-
Sample Collection: After the desired incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Collagen Measurement: Measure the amount of soluble collagen in the supernatant using a Sirius Red-based assay or a specific ELISA kit according to the manufacturer's protocol.
-
Analysis: Quantify the collagen concentration and compare the results from TRV055-treated cells to the vehicle control.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. For research use only. Not for use in diagnostic procedures.
References
- 1. link.springer.com [link.springer.com]
- 2. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: TRV055 Hydrochloride in Human Cardiac Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 hydrochloride is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R). In human cardiac fibroblasts (HCFs), TRV055 selectively activates Gαq-mediated signaling pathways, promoting cellular responses associated with cardiac fibrosis.[1] These application notes provide an overview of the effects of this compound on HCFs, detailing its mechanism of action and providing protocols for studying its effects on cell proliferation, protein expression, and signaling pathway activation.
Mechanism of Action
This compound acts as a biased agonist at the AT1R, preferentially activating the Gαq protein signaling cascade. This targeted activation in human cardiac fibroblasts leads to a series of downstream events culminating in profibrotic cellular changes. The signaling pathway involves the upregulation of transforming growth factor-beta 1 (TGF-β1) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] This targeted action makes TRV055 a valuable tool for investigating the specific role of G protein-biased signaling in the regulation of fibrotic responses in the heart.[1]
Data Summary
The following table summarizes the quantitative data regarding the application of this compound in experiments with human and rat cardiac fibroblasts.
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Citation |
| Proliferation, Collagen I & α-SMA Expression, Stress Fiber Formation | Human Cardiac Fibroblasts | 200 nM | 24 hours | Induction of proliferation and upregulation of profibrotic markers. | [1] |
| TGF-β1 Synthesis and Secretion | Human Cardiac Fibroblasts | 200 nM | 24 hours | Upregulation of TGF-β1 synthesis and secretion. | [1] |
| ERK1/2 Phosphorylation | Human Cardiac Fibroblasts | 200 nM | 30 minutes | Promotion of ERK1/2 phosphorylation. | [1] |
| Collagen Secretion | Adult Rat Myofibroblasts | 1 µM | Not Specified | Induction of collagen secretion, comparable to Angiotensin II. | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound in human cardiac fibroblasts.
Caption: TRV055 signaling in cardiac fibroblasts.
Experimental Protocols
Culture of Human Cardiac Fibroblasts (HCFs)
This protocol outlines the basic culture of primary human cardiac fibroblasts.
Materials:
-
Human Cardiac Fibroblasts (HCFs)
-
Fibroblast Growth Medium 3 (e.g., PromoCell, C-23025)
-
T75 tissue culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thaw cryopreserved HCFs and culture them in T75 flasks using Fibroblast Growth Medium 3.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells at a 1:3 or 1:4 ratio when they reach 80-90% confluency.
-
For experiments, seed HCFs in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and grow for 24-48 hours before treatment.
Assessment of Cell Proliferation
This protocol is for evaluating the effect of TRV055 on HCF proliferation.
Materials:
-
Cultured HCFs in 96-well plates
-
This compound stock solution
-
Serum-free culture medium
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU)
-
Microplate reader
Procedure:
-
Seed HCFs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycles.
-
Treat the cells with this compound at a final concentration of 200 nM in a serum-free medium for 24 hours.[1] Include a vehicle control group.
-
After the incubation period, assess cell proliferation using a preferred assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
Western Blot Analysis for Protein Expression (Collagen I, α-SMA, p-ERK1/2)
This protocol details the detection of changes in protein expression and phosphorylation.
Materials:
-
Cultured HCFs in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Collagen I, anti-α-SMA, anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCFs in 6-well plates and grow to 80-90% confluency.
-
For Collagen I and α-SMA: Treat cells with 200 nM this compound for 24 hours.[1]
-
For p-ERK1/2: Treat cells with 200 nM this compound for 30 minutes.[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to a loading control (GAPDH or β-actin) and total protein for phosphorylation analysis.
Immunofluorescence for Stress Fiber Formation
This protocol is for visualizing changes in the cellular cytoskeleton.
Materials:
-
HCFs cultured on glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-SMA
-
Fluorescently labeled secondary antibody
-
Phalloidin (B8060827) conjugated to a fluorophore (for F-actin staining)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HCFs on sterile glass coverslips in a 24-well plate.
-
Treat the cells with 200 nM this compound for 24 hours.[1]
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody against α-SMA overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and fluorescently-labeled phalloidin for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Experimental Workflow
The following diagram provides a logical workflow for studying the effects of TRV055 on human cardiac fibroblasts.
Caption: Workflow for TRV055 experiments.
References
Application Notes and Protocols for TRV055 Hydrochloride in Flp-In T-REx 293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 hydrochloride is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] This document provides detailed application notes and protocols for the use of this compound in Flp-In T-REx 293 cells, a powerful inducible expression system for studying G protein-coupled receptor (GPCR) signaling. The Flp-In T-REx 293 cell line allows for the generation of isogenic stable cell lines with tetracycline-inducible expression of a gene of interest, providing a controlled and reproducible experimental background.[2][3] These notes are intended to guide researchers in characterizing the pharmacological and signaling properties of this compound at the AT1R.
TRV055 selectively activates the Gαq-mediated signaling pathway with little to no recruitment of β-arrestin.[4][5] This biased agonism makes it a valuable tool for dissecting the distinct roles of G protein and β-arrestin pathways in AT1R signaling. The downstream effects of Gαq activation include the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates (IP) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and mobilize intracellular calcium. A key downstream consequence of this cascade is the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6]
These application notes will cover the generation of a stable AT1R-expressing Flp-In T-REx 293 cell line, and protocols for assessing the effects of this compound on ERK1/2 phosphorylation and receptor internalization.
Data Presentation
Table 1: Pharmacological Profile of AT1R Biased Agonists in HEK293 Cells
| Ligand | Pathway | Assay | Potency (EC50) | Efficacy (Emax) | Cell Line | Reference |
| TRV120023 | β-arrestin Recruitment | β-arrestin Recruitment Assay | 44 nM | Not Reported | HEK293 | [1] |
| Angiotensin II | Gαq Activation | IP Accumulation | ~1 nM | 100% | HEK293 | Hypothetical |
| TRV055 | Gαq Activation | ERK1/2 Phosphorylation | ~10 nM | ~90% | Flp-In T-REx 293 | Hypothetical |
| TRV055 | β-arrestin Recruitment | β-arrestin Recruitment Assay | >10 µM | <10% | Flp-In T-REx 293 | Hypothetical |
Disclaimer: The quantitative data for Angiotensin II and TRV055 are hypothetical and provided for illustrative purposes based on the qualitative descriptions found in the literature. Researchers should determine these values experimentally.
Signaling Pathway
References
- 1. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using the Flp-In™ T-Rex™ system to regulate GPCR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Agonists of the Type 1 Angiotensin II Receptor Promote Distinct Subcellular β-Arrestin Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Relevance of Biased Signaling at the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of TRV055 Hydrochloride for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
TRV055 hydrochloride is a synthetic peptide analog of angiotensin II that acts as a G protein-biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2] Specifically, it preferentially activates the Gαq signaling pathway over the β-arrestin pathway.[2][3] This biased agonism makes TRV055 a valuable tool for dissecting the distinct physiological roles of these two pathways downstream of AT1R activation. This document provides detailed protocols and application notes for determining the optimal concentration of this compound for various cell culture-based assays.
Data Presentation
The optimal concentration of this compound is highly dependent on the cell type, the specific biological question being investigated, and the assay being performed. Below is a summary of reported quantitative data for TRV055 and related compounds.
| Compound | Receptor | Assay Type | Cell Line/System | Potency/Affinity (pKi) | Reference |
| TRV055 | AT1R | Radioligand Binding | Not specified | 4.89 ± 0.05 | [4] |
| TRV056 | AT1R | Radioligand Binding | Not specified | 5.26 ± 0.05 | [4] |
| Sar1-AngII | AT1R | Radioligand Binding | Not specified | 6.53 ± 0.21 | [4] |
| Compound | Cell Type | Assay | Effective Concentration | Duration | Observed Effect | Reference |
| TRV055 | Human Cardiac Fibroblasts | Proliferation, Collagen I & α-SMA expression, Stress fiber formation | 200 nM | 24 hours | Induction of fibrotic responses | |
| TRV055 | Human Cardiac Fibroblasts | ERK1/2 Phosphorylation | 200 nM | 30 minutes | Promotion of ERK1/2 phosphorylation | |
| TRV055 | Adult Rat Myofibroblasts | Collagen Secretion | 1 µM | Not specified | Induction of collagen secretion |
Signaling Pathways and Experimental Workflows
AT1R-Gαq Signaling Pathway
TRV055, as a Gαq-biased agonist, primarily initiates the following signaling cascade upon binding to the AT1R.
Caption: this compound-induced AT1R-Gαq signaling cascade.
Experimental Workflow: Determining Optimal Concentration
A systematic approach is necessary to determine the optimal concentration of TRV055 for a given cell line and assay.
Caption: Workflow for determining the optimal TRV055 concentration.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method to determine the effective concentration range of this compound for a specific cellular response.
1. Materials:
-
This compound
-
Appropriate cell line (e.g., human cardiac fibroblasts, HEK293 cells expressing AT1R)
-
Complete cell culture medium
-
Serum-free medium (for starvation, if required)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., MTT reagent, reagents for ERK phosphorylation or collagen secretion assays)
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the stock solution in serum-free or complete medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
If necessary, serum-starve the cells for 4-24 hours prior to treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different TRV055 concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined time based on the assay (e.g., 30 minutes for phosphorylation assays, 24-48 hours for proliferation or secretion assays).
-
-
Assay Performance:
-
Perform the specific assay according to the manufacturer's instructions or a standardized protocol (see Protocols 2 and 3).
-
-
Data Analysis:
-
Measure the output (e.g., absorbance, fluorescence, luminescence) using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the response versus the logarithm of the TRV055 concentration.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 value.
-
Protocol 2: In-Cell Western Assay for ERK1/2 Phosphorylation
This protocol provides a method to quantify the phosphorylation of ERK1/2 in response to TRV055 treatment.
1. Materials:
-
Cells seeded in a 96-well plate and treated with TRV055 as described in Protocol 1.
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Imaging system (e.g., LI-COR Odyssey)
2. Procedure:
-
Cell Fixation and Permeabilization:
-
After TRV055 treatment, remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% PFA per well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 100 µL of permeabilization buffer for 20 minutes at room temperature.[5]
-
-
Blocking and Antibody Incubation:
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 150 µL of blocking buffer per well and incubating for 1.5 hours at room temperature.
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.[5]
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Dilute the secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Image the plate using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both phosphorylated and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Protocol 3: Sirius Red Assay for Collagen Secretion
This protocol describes a colorimetric method to quantify total collagen secreted into the cell culture medium.
1. Materials:
-
Cell culture medium collected from cells treated with TRV055 as described in Protocol 1.
-
Sirius Red solution (0.1% Direct Red 80 in 1% acetic acid)
-
0.1 M HCl
-
0.1 M NaOH
-
V-bottom 96-well plate
-
Flat-bottom 96-well plate
-
Plate reader
2. Procedure:
-
Collagen Precipitation:
-
Transfer 100 µL of the collected cell culture medium to a V-bottom 96-well plate.
-
Add 100 µL of Sirius Red solution to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.[6]
-
-
Washing:
-
Centrifuge the plate at 3,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Carefully aspirate the supernatant.
-
Wash the pellet by adding 200 µL of 0.1 M HCl and centrifuging again. Repeat this wash step.
-
-
Elution and Measurement:
-
After the final wash, aspirate the supernatant.
-
Add 100 µL of 0.1 M NaOH to each well to elute the bound dye.
-
Pipette up and down to ensure complete dissolution.
-
Transfer the eluted solution to a flat-bottom 96-well plate.
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of collagen.
-
Calculate the collagen concentration in the samples based on the standard curve.
-
Conclusion
The protocols and data provided in this document offer a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture applications. By systematically performing dose-response and time-course experiments, and utilizing appropriate assays for downstream signaling events, investigators can confidently select a concentration that elicits a robust and reproducible biological response, thereby facilitating the study of AT1R-Gαq biased signaling.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Collagen Secretion with TRV055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 hydrochloride is a potent and selective G protein-biased agonist for the angiotensin II type 1 receptor (AT1R). Unlike the endogenous ligand angiotensin II, which activates both G protein-coupled and β-arrestin signaling pathways, TRV055 preferentially activates the Gαq-mediated signaling cascade. This selective activation leads to the upregulation of transforming growth factor-beta 1 (TGF-β1) and subsequent phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This signaling pathway is critically involved in the regulation of extracellular matrix protein synthesis, making this compound a valuable tool for studying collagen secretion and the pathogenesis of fibrotic diseases.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on collagen secretion in fibroblast cell cultures. The included methodologies cover cell culture, treatment, and downstream analysis of collagen production and secretion.
Data Presentation
Table 1: Summary of this compound Effects on Collagen Secretion and Related Signaling Events
| Cell Type | Concentration | Time | Effect | Reference |
| Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulation of Collagen I and α-SMA protein expression. | [1] |
| Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulation of TGF-β1 synthesis and secretion. | [1] |
| Human Cardiac Fibroblasts | 200 nM | 30 min | Promotes ERK1/2 phosphorylation. | [1] |
| Adult Rat Myofibroblasts | 1 µM | Not Specified | Induces collagen secretion. | [1][2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced Collagen Secretion
References
Application Notes and Protocols: Measuring ERK1/2 Phosphorylation in Response to TRV055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) following treatment with TRV055 hydrochloride. This document includes an overview of the signaling pathway, detailed experimental protocols, and data presentation guidelines.
Introduction
This compound is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2][3][4][5] As a Gq-biased ligand, TRV055 preferentially activates intracellular signaling pathways mediated by the Gαq subunit, leading to various cellular responses, including the activation of the ERK1/2 signaling cascade.[1][2][3] The phosphorylation of ERK1/2 is a key downstream event in this pathway and serves as a reliable biomarker for AT1R activation by TRV055.[1][2] Measuring ERK1/2 phosphorylation is therefore a critical method for characterizing the pharmacological activity of TRV055 and similar compounds.
The ERK signaling pathway is a central regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration.[6][7][8] Activation of AT1R by an agonist like TRV055 initiates a cascade involving Gαq, which in turn activates downstream effectors leading to the sequential phosphorylation and activation of Raf, MEK1/2, and finally ERK1/2.[6][8] This document provides a detailed protocol for quantifying the increase in phosphorylated ERK1/2 (p-ERK1/2) in response to this compound treatment using the Western blotting technique.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: this compound signaling to ERK1/2.
Caption: Western blotting workflow for p-ERK1/2 detection.
Quantitative Data Summary
The following table summarizes the effects of this compound on various cellular responses, including ERK1/2 phosphorylation, as reported in the literature.
| Cell Type | TRV055 Concentration | Treatment Time | Measured Effect | Reference |
| Human Cardiac Fibroblasts | 200 nM | 30 min | Promotes ERK1/2 phosphorylation. | [2] |
| Human Cardiac Fibroblasts | 200 nM | 24 h | Induces fibroblast proliferation, upregulates collagen I and α-SMA protein expression, and promotes stress fiber formation. | [1][2] |
| Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulates the synthesis and secretion of TGF-β1. | [2] |
| Adult Rat Myofibroblasts | 1 µM | Not Specified | Induces collagen secretion at a level comparable to Angiotensin II. | [1][2] |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK1/2 and Total ERK1/2
This protocol details the steps for measuring ERK1/2 phosphorylation in cultured cells treated with this compound.
Materials:
-
Cell Lines: HEK293 cells stably expressing human AT1R or other suitable cell lines (e.g., human cardiac fibroblasts).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound: Prepare stock solutions in a suitable solvent (e.g., water).[3]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or mouse anti-total-ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Stripping Buffer: Commercially available or lab-prepared stripping buffer.
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium to ~80-90% confluency.
-
Seed cells into 6-well plates at a density that will result in ~80-90% confluency at the time of the experiment.
-
-
Serum Starvation:
-
When cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium to each well and incubate for 4-12 hours to reduce basal levels of ERK1/2 phosphorylation.[9]
-
-
Ligand Stimulation:
-
Prepare dilutions of this compound in serum-free medium at the desired concentrations.
-
Aspirate the serum-free medium from the cells and add the this compound-containing medium.
-
Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C. A time-course experiment is recommended to determine the peak phosphorylation time.
-
-
Cell Lysis:
-
After stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins by size.
-
-
Western Blot Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting for Phospho-ERK1/2:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary antibody specific for phosphorylated ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[9]
-
-
Stripping and Re-probing for Total ERK1/2:
-
To normalize the phospho-ERK1/2 signal, the same membrane should be probed for total ERK1/2.[9]
-
Wash the membrane in TBST and then incubate with stripping buffer for 15-30 minutes at room temperature.[9]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate the membrane with the primary antibody for total ERK1/2 overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and signal detection steps as described above.
-
-
Data Analysis:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Antibody concentration too high.- Insufficient washing.- Blocking insufficient. | - Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps.- Increase blocking time or try a different blocking agent. |
| No or Weak Signal | - Low protein expression.- Inactive ligand.- Suboptimal stimulation time.- Inactive antibodies. | - Optimize cell line and culture conditions.- Verify the activity and purity of this compound.- Perform a time-course experiment to find the peak phosphorylation time.- Use fresh or validated antibodies. |
| Inconsistent Results | - Variation in cell number.- Uneven protein loading. | - Ensure equal cell seeding density across wells.- Perform accurate protein quantification and load equal amounts of protein per lane. |
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. adooq.com [adooq.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of TRV055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 hydrochloride is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2] Its mechanism involves selectively activating Gαq-mediated signaling pathways downstream of the AT1R, with reduced recruitment of β-arrestin compared to the endogenous ligand, angiotensin II.[1][3][4][5] While current research on TRV055 has primarily focused on cardiovascular and fibrotic responses, its unique signaling profile presents a novel avenue for investigating its potential therapeutic effects in neurological disorders where AT1R signaling is implicated, such as schizophrenia.[2] Cognitive impairment is a core feature of schizophrenia, and preclinical models are crucial for developing new treatments.[6][7][8]
These application notes provide a framework for designing and conducting in vivo studies to evaluate the efficacy of this compound in rodent models of schizophrenia, with a focus on cognitive deficits.
Proposed Signaling Pathway of TRV055 at AT1R
The binding of TRV055 to the Angiotensin II Type 1 Receptor (AT1R) preferentially activates the Gαq protein signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is distinct from the β-arrestin pathway, which is less engaged by TRV055.
Caption: Proposed Gαq-biased signaling pathway of TRV055 at the AT1R.
Preclinical Models for Schizophrenia with Cognitive Deficits
Several rodent models can be employed to investigate the effects of this compound on cognitive impairments relevant to schizophrenia.[6][8][9]
| Animal Model | Inducing Agent | Key Pathophysiological Features | Cognitive Deficits Observed |
| PCP-induced Model | Phencyclidine (PCP) | NMDA receptor hypofunction, altered dopamine (B1211576) signaling.[6][8] | Deficits in working memory, recognition memory, and executive function.[6] |
| MK-801-induced Model | Dizocilpine (MK-801) | Non-competitive NMDA receptor antagonism.[8] | Impairments in reversal learning and memory.[6] |
| Neonatal Ventral Hippocampal Lesion (NVHL) Model | Ibotenic acid lesion at postnatal day 7 | Neurodevelopmental abnormalities, hippocampal pathology.[9][10] | Post-pubertal emergence of cognitive deficits in memory and social interaction.[10] |
Experimental Design and Protocols
This section outlines a detailed protocol for an in vivo study using the PCP-induced model of cognitive impairment.
Experimental Workflow
The experimental workflow begins with the acclimatization of the animals, followed by the induction of the schizophrenia model using PCP. Subsequently, the animals are treated with either vehicle or this compound. Behavioral testing is then conducted to assess cognitive function. Finally, brain tissue is collected for molecular analysis.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
Application Notes and Protocols for TRV055 Hydrochloride in Animal Models of Fibrosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TRV055 hydrochloride in preclinical animal models of cardiac and renal fibrosis. This compound is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R), which preferentially activates Gαq-mediated signaling.[1][2] This unique mechanism of action makes it a valuable tool for investigating the role of biased agonism in the pathophysiology of fibrotic diseases.
Introduction
Fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, is a hallmark of many chronic diseases, leading to organ dysfunction and failure. The renin-angiotensin system (RAS), particularly angiotensin II (Ang II) acting through the AT1R, is a key driver of fibrosis in organs such as the heart and kidneys.[3][4] this compound, by selectively activating the Gαq pathway downstream of AT1R, offers a novel approach to dissect the specific signaling cascades involved in fibrotic remodeling.[1] These protocols describe the use of established animal models to evaluate the in vivo effects of this compound on cardiac and renal fibrosis.
Signaling Pathway of this compound
This compound acts as a biased agonist at the AT1R. Unlike the balanced agonist Ang II, which activates both G protein-dependent and β-arrestin-dependent signaling, TRV055 preferentially stimulates the Gαq protein pathway. This leads to the activation of downstream effectors such as phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the activation of protein kinase C (PKC) and an increase in intracellular calcium, leading to the expression of profibrotic genes like Transforming Growth Factor-beta 1 (TGF-β1) and subsequent phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[1]
Figure 1: Simplified signaling pathway of this compound at the AT1R.
Animal Models for this compound Research
Based on the profibrotic mechanism of TRV055, animal models characterized by Ang II-driven fibrosis are most relevant. Below are protocols for two such models: Angiotensin II-induced cardiac fibrosis in mice and Unilateral Ureteral Obstruction (UUO)-induced renal fibrosis in mice.
Angiotensin II-Induced Cardiac Fibrosis in Mice
This model is ideal for studying the direct effects of AT1R agonism on cardiac remodeling.[4]
Experimental Workflow:
Figure 2: Experimental workflow for the angiotensin II-induced cardiac fibrosis model.
Detailed Protocol:
-
Animal Acclimation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.
-
Osmotic Minipump Implantation:
-
Anesthetize mice with isoflurane.
-
Surgically implant osmotic minipumps (e.g., Alzet model 1004) subcutaneously in the dorsal region.
-
Pumps should be filled to deliver Angiotensin II at a constant rate (e.g., 1000 ng/kg/min) for 28 days.[5]
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound or vehicle control to respective groups of mice via intraperitoneal (i.p.) injection once daily, starting from the day of pump implantation. A suggested starting dose is 1-10 mg/kg, to be optimized in pilot studies.
-
-
Endpoint Analysis (Day 28):
-
Cardiac Function: Perform echocardiography to assess parameters such as ejection fraction and fractional shortening.
-
Tissue Harvesting: Euthanize mice and perfuse the hearts with saline. Excise the hearts for further analysis.
-
Histology: Fix a portion of the heart in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with Masson's trichrome or PicroSirius red to visualize and quantify collagen deposition.[6]
-
Immunohistochemistry: Stain sections for markers of myofibroblast activation (α-smooth muscle actin, α-SMA) and collagen I.
-
Gene Expression: Snap-freeze a portion of the heart in liquid nitrogen for RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of profibrotic genes (e.g., Tgfb1, Col1a1, Acta2).
-
Quantitative Data Summary (Hypothetical):
| Group | Ejection Fraction (%) | Collagen Deposition (%) | α-SMA Positive Area (%) | Tgfb1 mRNA (Fold Change) |
| Sham + Vehicle | 60 ± 5 | 2 ± 0.5 | 1 ± 0.3 | 1.0 ± 0.2 |
| Ang II + Vehicle | 40 ± 6 | 15 ± 3 | 10 ± 2 | 5.0 ± 1.0 |
| Ang II + TRV055 HCl (1 mg/kg) | 38 ± 5 | 18 ± 4 | 12 ± 3 | 6.5 ± 1.2 |
| Ang II + TRV055 HCl (10 mg/kg) | 35 ± 7 | 22 ± 5 | 15 ± 3 | 8.0 ± 1.5 |
Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis in Mice
The UUO model is a robust and rapid method to induce renal fibrosis, independent of hypertension.[7]
Logical Relationship of TRV055 Action in UUO Model:
Figure 3: Logical relationship of this compound action in UUO-induced renal fibrosis.
Detailed Protocol:
-
Animal Acclimation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
UUO Surgery:
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with 4-0 silk suture.
-
For sham-operated controls, expose the ureter without ligation.[7]
-
-
This compound Administration:
-
Administer this compound or vehicle as described in the cardiac fibrosis model, starting on the day of surgery.
-
-
Endpoint Analysis (Day 7 or 14):
-
Tissue Harvesting: Euthanize mice and perfuse the kidneys with saline. Excise both the obstructed (left) and contralateral (right) kidneys.
-
Histology: Fix the kidneys in 4% paraformaldehyde and process for Masson's trichrome and PicroSirius red staining to assess collagen deposition.
-
Immunohistochemistry: Stain for α-SMA and fibronectin to evaluate myofibroblast activation and ECM protein accumulation.
-
Hydroxyproline (B1673980) Assay: Use a portion of the kidney to quantify total collagen content via a hydroxyproline assay.[7]
-
Gene Expression: Analyze the mRNA expression of profibrotic genes (Tgfb1, Col1a1, Acta2, Fn1) in kidney tissue by qRT-PCR.
-
Quantitative Data Summary (Hypothetical):
| Group | Collagen Area (%) (Obstructed Kidney) | α-SMA Positive Area (%) (Obstructed Kidney) | Hydroxyproline (µg/mg tissue) | Col1a1 mRNA (Fold Change) |
| Sham + Vehicle | 1 ± 0.4 | 0.5 ± 0.2 | 2 ± 0.5 | 1.0 ± 0.3 |
| UUO + Vehicle | 25 ± 5 | 20 ± 4 | 15 ± 3 | 10.0 ± 2.0 |
| UUO + TRV055 HCl (1 mg/kg) | 30 ± 6 | 25 ± 5 | 18 ± 4 | 13.0 ± 2.5 |
| UUO + TRV055 HCl (10 mg/kg) | 38 ± 7 | 32 ± 6 | 23 ± 5 | 18.0 ± 3.0 |
Conclusion
The provided protocols offer a framework for investigating the in vivo effects of the Gαq-biased AT1R agonist, this compound, in preclinical models of cardiac and renal fibrosis. These studies will be crucial in elucidating the specific role of the Gαq signaling pathway in the development and progression of fibrotic diseases and in evaluating the therapeutic potential of biased agonists targeting the AT1R. Researchers should optimize parameters such as dosage and treatment duration based on their specific experimental goals and pilot studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II-induced cardiac hypertrophy and fibrosis are promoted in mice lacking Fgf16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Fibroblast-specific IKK-β deficiency ameliorates angiotensin II–induced adverse cardiac remodeling in mice [insight.jci.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for TRV055 Hydrochloride Stock Solution Preparation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of TRV055 hydrochloride stock solutions for in vitro studies.
Introduction
This compound is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2][3] It selectively activates the Gαq-mediated signaling pathway, leading to the upregulation of transforming growth factor-beta 1 (TGF-β1) and phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2).[1][2][3] This selective agonism makes TRV055 a valuable tool for investigating the physiological and pathological roles of G protein-biased signaling of AT1Rs, particularly in processes such as fibroblast proliferation and collagen secretion.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Product Information
| Parameter | Value | Reference |
| Molecular Formula | C42H58ClN9O9 | [1] |
| Molecular Weight | 868.42 g/mol | [1] |
| Appearance | White to off-white solid | [1][2] |
| Purity | Refer to the Certificate of Analysis (CoA) provided by the supplier. |
Solubility and Solvent Selection
This compound is soluble in water.[1][3] For consistent results, it is recommended to use sterile, nuclease-free water.
| Solvent | Solubility | Notes | Reference |
| Water (H₂O) | ≥ 50 mg/mL (57.58 mM) | Saturation may not have been reached at this concentration. | [1][3] |
| Water (H₂O) | 33.33 mg/mL (40.06 mM) | Requires sonication and pH adjustment to 2 with 1M HCl. | [2] |
Note: The choice of solvent and concentration may depend on the specific requirements of the downstream application. For most cell-based assays, dissolving in water is sufficient.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Sonicator, pH meter, 1M HCl
-
0.22 µm sterile syringe filter
Stock Solution Preparation Workflow
Figure 1: Workflow for preparing this compound stock solution.
Step-by-Step Protocol
-
Equilibrate: Allow the vial of this compound powder to reach room temperature for at least 60 minutes before opening to prevent condensation.
-
Weigh: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder.
-
Reconstitute: Add the calculated volume of sterile water to the powder to achieve the desired stock concentration. Refer to Table 3 for common concentrations.
-
Dissolve: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution to aid dissolution.[2]
-
Sterile Filtration: For use in cell culture, it is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[1][2]
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]
-
Storage: Store the aliquots at the recommended temperature.
Stock Solution Concentration Calculator
To prepare a stock solution of a specific concentration, use the following formula:
Volume of Solvent (mL) = Mass of Compound (mg) / (Desired Concentration (mM) * Molecular Weight ( g/mol )) * 1000
| Desired Stock Concentration | Mass of this compound | Volume of Water to Add |
| 1 mM | 1 mg | 1.1515 mL |
| 5 mg | 5.7576 mL | |
| 10 mg | 11.5152 mL | |
| 5 mM | 1 mg | 0.2303 mL |
| 5 mg | 1.1515 mL | |
| 10 mg | 2.3030 mL | |
| 10 mM | 1 mg | 0.1152 mL |
| 5 mg | 0.5758 mL | |
| 10 mg | 1.1515 mL |
Data adapted from MedChemExpress.[1]
Storage and Stability
Proper storage is crucial to maintain the biological activity of the this compound stock solution.
| Storage Condition | Shelf Life | Notes | Reference |
| -20°C | Up to 1 month | Store in tightly sealed vials, protected from moisture. | [1][3] |
| -80°C | Up to 6 months | Store in tightly sealed vials, protected from moisture. One source also recommends protection from light and storage under nitrogen. | [1][2][3] |
Important Considerations:
-
Before use, allow an aliquot to thaw completely at room temperature.
-
Long-term storage of peptide solutions is generally not recommended.
Mechanism of Action and Signaling Pathway
TRV055 is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R).[4] Upon binding, it preferentially activates the Gαq protein signaling cascade, while having a lesser effect on the β-arrestin pathway.[4][5] This leads to downstream activation of specific cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRV055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 hydrochloride is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2][3] It is a valuable research tool for investigating the role of G protein-biased signaling in various physiological and pathological processes, particularly those involving fibrotic responses.[1][2] TRV055 activates the AT1 receptor/Gαq-mediated signaling pathways, leading to the upregulation of transforming growth factor-beta 1 (TGF-β1) and phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2).[1][2] This activity induces fibroblast proliferation, overexpression of collagen I and α-smooth muscle actin (α-SMA), and stress fiber formation in cardiac fibroblasts.[1][2] Given its potent biological activity, strict adherence to safety and handling protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Disclaimer: This document provides guidance based on available information for a research chemical. The toxicological properties of this compound have not been fully investigated.[4] All handling should be performed by qualified individuals trained in laboratory safety and the handling of potentially hazardous materials.
Hazard Identification and General Precautions
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is recommended. The compound should be treated as a potentially hazardous substance.
General Safety and Handling Data
| Parameter | Recommendation | Source |
| Acute Toxicity | Data not available. Assume harmful if inhaled, ingested, or in contact with skin. | General Precaution |
| Skin Corrosion/Irritation | May cause skin irritation. Avoid contact. | General Precaution[5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. Avoid contact. | General Precaution[5] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | General Precaution[5] |
| Carcinogenicity | Data not available. | General Precaution |
| Mutagenicity | Data not available. | General Precaution |
| Reproductive Toxicity | Data not available. | General Precaution |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect prior to use. |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Safe Handling Protocol
3.1. Receiving and Unpacking
-
Inspect the package for any damage upon receipt.
-
Wear appropriate PPE during unpacking.
-
Unpack in a designated area, preferably in a chemical fume hood.
-
Verify the container label with the order information.
3.2. Preparation of Stock Solutions
-
All manipulations involving the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
Use non-sparking tools for handling the solid.
-
This compound is soluble in water (≥ 50 mg/mL).[4]
-
For aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 μm filter before use.[1][2]
Experimental Workflow for Safe Handling
Caption: Workflow for safely handling this compound.
3.3. Spill and Emergency Procedures
-
Small Spills:
-
Absorb with an inert material (e.g., sand, vermiculite).
-
Collect the material into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Prevent the spill from entering drains.
-
Contact your institution's environmental health and safety department.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Duration | Notes |
| Powder (-80°C) | 2 years | Sealed storage, away from moisture.[4] |
| Powder (-20°C) | 1 year | Sealed storage, away from moisture.[4] |
| In Solvent (-80°C) | 6 months | Sealed storage, away from moisture.[1][4] |
| In Solvent (-20°C) | 1 month | Sealed storage, away from moisture.[1][4] |
Signaling Pathway
This compound acts as a G protein-biased agonist at the AT1 receptor, preferentially activating the Gαq pathway.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Protocols
The following are generalized protocols based on published research.[1][2] Researchers should optimize these for their specific experimental systems.
6.1. In Vitro Fibroblast Proliferation Assay
-
Cell Culture: Culture human cardiac fibroblasts in appropriate media.
-
Treatment: Seed cells in 96-well plates. After reaching desired confluency, starve the cells in serum-free media for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 200 nM) for 24 hours.[2]
-
Analysis: Assess cell proliferation using a standard method such as an MTS or BrdU assay.
6.2. Western Blot for Protein Expression
-
Cell Lysis: After treatment with this compound (e.g., 200 nM for 24 hours for Collagen I and α-SMA, or 30 minutes for p-ERK1/2), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Collagen I, α-SMA, p-ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
6.3. Collagen Secretion Assay
-
Cell Culture: Culture adult rat myofibroblasts in appropriate media.
-
Treatment: Treat cells with this compound (e.g., 1 µM).[2]
-
Analysis: Measure collagen secretion into the culture medium using a quantitative assay such as the Sircol Collagen Assay.
Disposal
All waste materials, including empty containers, unused compound, and contaminated consumables, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
Troubleshooting & Optimization
TRV055 hydrochloride solubility in water and DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the experimental use of TRV055 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R). It selectively activates the Gαq protein signaling pathway, which can lead to cellular responses such as fibroblast proliferation and collagen secretion. This biased agonism makes it a valuable tool for studying the specific roles of Gαq-mediated signaling downstream of AT1R activation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound has good solubility in water. For solubility in DMSO, it is recommended to first dissolve the peptide in a small amount of 100% DMSO and then dilute it with an aqueous buffer to the desired concentration.
Solubility Data
The solubility of a compound is a critical parameter for in vitro and in vivo studies. Below is a summary of the known solubility of this compound.
| Solvent | Solubility | Molar Concentration (at max solubility) |
| Water | ≥ 50 mg/mL | 57.58 mM |
| DMSO | Data not available. Recommended to test solubility starting with a small amount. | Not applicable |
Experimental Protocols
Protocol for Reconstituting this compound
This protocol outlines the steps for preparing a stock solution of this compound.
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Solvent Addition:
-
For Aqueous Solutions: Add the desired volume of sterile, deionized water to the vial to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of water based on the amount of peptide).
-
For DMSO Solutions: Add a small volume of 100% DMSO to the vial to create a high-concentration stock solution. Gently vortex to ensure complete dissolution.
-
-
Dilution (for DMSO stocks): Slowly add the DMSO stock solution to your aqueous experimental buffer with gentle mixing to reach the final desired concentration.
-
Storage: Aliquot the reconstituted solution into smaller volumes and store at -80°C.
Experimental Workflow for Assessing Gαq-Mediated Signaling
This workflow provides a general outline for studying the effects of this compound on Gαq-mediated signaling in a cell-based assay.
Troubleshooting Guide
Encountering solubility issues is a common challenge in experimental biology. This guide provides a systematic approach to troubleshoot problems with dissolving this compound.
Problem: The peptide does not dissolve in water.
| Possible Cause | Suggested Solution |
| Insufficient mixing | Gently vortex or sonicate the solution for a short period. |
| Concentration is too high | Try dissolving in a larger volume of water to create a more dilute solution. |
| pH is near the isoelectric point | Adjust the pH of the solution. For a basic peptide, a slightly acidic pH may improve solubility. |
Problem: The peptide precipitates out of solution after dilution from DMSO.
| Possible Cause | Suggested Solution |
| Final DMSO concentration is too low | Ensure the final DMSO concentration is sufficient to maintain solubility. However, be mindful of the tolerance of your experimental system to DMSO. |
| Rapid dilution | Add the DMSO stock solution to the aqueous buffer slowly while vortexing. |
| Buffer incompatibility | Test the solubility in different aqueous buffers. |
Logical Troubleshooting Workflow
If you encounter solubility issues, follow this logical workflow to identify and resolve the problem.
Signaling Pathway
This compound acts as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R), preferentially activating the Gαq signaling pathway.
TRV055 hydrochloride solution stability and storage
Welcome to the technical support center for TRV055 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound powder?
For long-term storage, this compound powder should be stored in a sealed container, protected from moisture. Recommended storage temperatures and durations are summarized below.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in sterile water. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at or below -20°C.
3. What is the solubility of this compound in aqueous solutions?
This compound is soluble in water.
4. Is this compound sensitive to light?
5. What are the potential degradation pathways for this compound in solution?
Peptides in aqueous solutions are susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.
Quantitative Data Summary
The following tables provide a summary of the storage conditions for this compound in its powdered form and in solution.
Table 1: Recommended Storage Conditions for this compound Powder
| Temperature | Duration | Storage Conditions |
| -80°C | Up to 2 years | Sealed, away from moisture |
| -20°C | Up to 1 year | Sealed, away from moisture |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Storage Conditions |
| -80°C | Up to 6 months | Sealed, away from moisture |
| -20°C | Up to 1 month | Sealed, away from moisture |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent biological activity | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions from powder stored under recommended conditions. Ensure aliquots are used to avoid freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of weighing and dilution steps. If possible, confirm the concentration using a suitable analytical method like UV spectroscopy or HPLC. | |
| Precipitation observed in the solution | Poor solubility in the chosen solvent or buffer. | Ensure the solvent is appropriate and the concentration does not exceed the solubility limit. Gentle warming or sonication may aid dissolution. |
| pH of the solution is at the isoelectric point of the peptide. | Adjust the pH of the solution to be further from the isoelectric point to enhance solubility. | |
| Change in the appearance of the solution (e.g., color) | Potential chemical degradation or contamination. | Discard the solution and prepare a fresh one. Review handling procedures to prevent contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile water to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent aggregation.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
To aid in understanding the experimental workflow and the compound's mechanism of action, please refer to the following diagrams.
preventing degradation of TRV055 hydrochloride in experiments
Welcome to the technical support center for TRV055 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R).[1][2][3] It selectively activates the Gαq-mediated signaling pathway, which leads to the upregulation of transforming growth factor-beta 1 (TGF-β1) and phosphorylated extracellular signal-regulated kinases 1 and 2 (p-ERK1/2).[1][4] This makes it a valuable tool for studying the role of G protein-biased signaling of AT1Rs in cellular processes like fibrotic responses.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to prevent degradation. For long-term stability, the lyophilized powder should be stored sealed and away from moisture. Recommended storage temperatures and durations are outlined in the table below.[1][2][5] Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in water at concentrations of ≥ 50 mg/mL (57.58 mM).[1] To prepare a stock solution, reconstitute the lyophilized powder in sterile water. If the stock solution is to be used in cell culture, it is recommended to filter-sterilize the solution through a 0.22 μm filter before use.[2][3] For extended storage of stock solutions, it is best to aliquot and freeze at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2][3]
Q4: What are the potential pathways of degradation for this compound in an experimental setting?
A4: As a peptide-like molecule, this compound may be susceptible to several degradation pathways, especially in aqueous solutions. These include:
-
Hydrolysis: Cleavage of peptide bonds can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by exposure to air and light.[3]
-
Deamidation: The removal of an amide group can occur, particularly in sequences containing asparagine or glutamine.
-
Racemization: The conversion of L-amino acids to D-isomers can happen under alkaline conditions.
The hydrochloride salt form can also be sensitive to pH. In non-acidic aqueous solutions, the salt may disproportionate, leading to the precipitation of the less soluble free base.
Q5: I am observing inconsistent or no activity in my cell-based assays. What could be the cause?
A5: Inconsistent results can stem from several factors. One primary reason could be the degradation of this compound due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions can significantly reduce the compound's activity. Another possibility is the presence of contaminants, such as endotoxins, in your peptide preparation, which can interfere with cellular assays.[7] It is also important to ensure the health and passage number of your cell line, as cellular responsiveness can change over time.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Solution
| Possible Cause | Recommended Solution |
| Incorrect Solvent | Ensure you are using sterile water for reconstitution as recommended.[1] |
| pH of the Solution | The hydrochloride salt is more stable at a lower pH. If you are diluting into a neutral or alkaline buffer for an extended period, the free base may precipitate. Prepare dilutions immediately before use. |
| Low Temperature | If you are working with highly concentrated solutions, they may precipitate at lower temperatures. Gently warm the solution to room temperature to redissolve. |
| Contamination | Particulate matter can act as a seed for precipitation. Ensure all solutions and containers are sterile and particle-free. |
Issue 2: Inconsistent or Reduced Activity in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Degradation of Stock Solution | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[6] Store aliquots at -80°C for long-term stability.[2][3] |
| Improper Dilution | Prepare working dilutions fresh for each experiment from a properly stored stock solution. Do not store diluted solutions for extended periods. |
| Cell Line Issues | Ensure your cells are healthy, within a low passage number, and are not contaminated. Cellular responsiveness to stimuli can decrease with high passage numbers. |
| Assay Conditions | Optimize cell seeding density, serum starvation conditions, and stimulation time for your specific cell line and assay. |
| Contaminants in Peptide | If you suspect endotoxin (B1171834) contamination, consider using a commercial endotoxin removal kit or purchasing an endotoxin-tested lot of the compound.[7] |
Issue 3: High Background or Non-Specific Effects
| Possible Cause | Recommended Solution |
| High Concentration of TRV055 | Perform a dose-response experiment to determine the optimal concentration for your assay. Excessively high concentrations can lead to off-target effects. |
| Contamination of Reagents | Ensure all buffers and media are fresh and sterile. Contaminants can sometimes mimic or interfere with the expected biological response. |
| Issues with Detection Antibody | In assays like Western blotting, high background can be due to non-specific binding of the primary or secondary antibody. Optimize antibody concentrations and blocking conditions. |
Quantitative Data on Stability
While specific degradation kinetics for this compound are not publicly available, the following table provides a hypothetical example of peptide stability in solution under different storage conditions to illustrate the importance of proper handling.
| Storage Condition | Timepoint | Percent Purity |
| -80°C in Water | 0 Months | 99.9% |
| 3 Months | 99.8% | |
| 6 Months | 99.5% | |
| -20°C in Water | 0 Months | 99.9% |
| 1 Month | 98.5% | |
| 3 Months | 95.2% | |
| 4°C in Water | 0 Days | 99.9% |
| 1 Day | 97.1% | |
| 7 Days | 90.3% | |
| Room Temperature in Water | 0 Hours | 99.9% |
| 4 Hours | 96.5% | |
| 24 Hours | 85.7% |
This data is illustrative and intended to demonstrate general principles of peptide stability.
Experimental Protocols
Protocol: Measuring p-ERK1/2 Induction by this compound in Human Cardiac Fibroblasts via Western Blot
This protocol provides a detailed methodology for a common application of this compound.
1. Cell Culture and Plating: a. Culture human cardiac fibroblasts in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator. b. When cells reach 80-90% confluency, detach them using trypsin-EDTA. c. Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
2. Serum Starvation: a. The following day, aspirate the growth medium and wash the cells once with sterile Phosphate Buffered Saline (PBS). b. Replace the medium with serum-free medium and incubate for 18-24 hours to reduce basal levels of ERK phosphorylation.
3. This compound Treatment: a. Prepare a fresh working solution of this compound in serum-free medium from a frozen stock aliquot. b. Aspirate the serum-free medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (serum-free medium without TRV055). c. Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes). A time-course experiment is recommended to determine the peak response.
4. Cell Lysis: a. After treatment, place the plates on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
5. Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C. g. The next day, wash the membrane three times with TBST for 10 minutes each. h. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. To normalize for protein loading, probe the same membrane for total ERK1/2. k. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gαq protein-biased ligand of angiotensin II type 1 receptor mediates myofibroblast differentiation through TGF-β1/ERK axis in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
potential off-target effects of TRV055 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TRV055 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a G protein-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1][2] Unlike the endogenous ligand Angiotensin II (AngII), which activates both G protein and β-arrestin signaling pathways, TRV055 preferentially activates the Gαq protein-mediated signaling cascade.[1][3] This biased agonism leads to a specific subset of downstream cellular responses.[3]
Q2: What are the known downstream effects of TRV055's on-target activity?
A2: The Gαq-biased signaling of TRV055 at the AT1R has been shown to upregulate Transforming Growth Factor-beta 1 (TGF-β1) and the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[1][2] In cell-based assays, this leads to the proliferation of cardiac fibroblasts, increased expression of collagen I and alpha-smooth muscle actin (α-SMA), and the formation of stress fibers, indicating a role in fibrotic processes.[1][2]
Q3: Has this compound been screened for off-target binding?
A3: Publicly available scientific literature and safety pharmacology reports do not contain comprehensive off-target screening data for this compound. Drug development programs typically conduct extensive screening against a panel of receptors, ion channels, and enzymes to identify potential off-target interactions. However, these results are often proprietary and not published. Researchers should assume that, like any pharmacological agent, TRV055 has the potential for off-target effects and design experiments with appropriate controls.
Q4: What are the theoretical off-target concerns for a peptide-like, biased agonist such as TRV055?
A4: Theoretical off-target concerns for a compound like TRV055 can be categorized as follows:
-
Interaction with related receptors: Due to sequence or structural homology, peptide-like ligands may interact with other G protein-coupled receptors (GPCRs), particularly other angiotensin receptors (e.g., AT2R) or receptors that bind structurally similar endogenous peptides.
-
Unintended pathway activation: Even while bound to AT1R, the unique conformation stabilized by a biased agonist could potentially lead to interactions with signaling proteins not typically associated with canonical AT1R signaling. A proximity labeling study has mapped the immediate protein environment of the TRV055-activated AT1R, providing insights into the specific signaling complex it forms.[4]
-
Metabolite activity: The metabolic breakdown products of this compound could have their own distinct pharmacological activity, potentially at other targets.
Q5: How can I experimentally investigate the potential off-target effects of TRV055 in my model system?
A5: A tiered approach is recommended. Start with a broad, unbiased screen and proceed to more specific validation assays. A general workflow would involve:
-
In Vitro Receptor Screening: Submit TRV055 to a commercial service for screening against a broad panel of GPCRs, ion channels, transporters, and enzymes.
-
Cellular Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to observe the effects of TRV055 on various cell types, looking for unexpected cellular responses.
-
Proteomic or Transcriptomic Analysis: Treat your cells or animal model with TRV055 and perform unbiased proteomics or transcriptomics (e.g., RNA-seq) to identify changes in protein expression or gene regulation that are inconsistent with the known AT1R/Gαq pathway.
-
Validation with Specific Inhibitors: If a potential off-target is identified, use a specific antagonist for that target in conjunction with TRV055 to see if the unexpected effect is blocked.
Troubleshooting Guides
Problem 1: I am observing an effect in my cells that is not blocked by an AT1R antagonist (e.g., Losartan).
-
Possible Cause: This is a strong indication of a potential off-target effect. The observed response may be due to TRV055 interacting with a different receptor or cellular component.
-
Troubleshooting Steps:
-
Confirm Antagonist Efficacy: Ensure the AT1R antagonist is used at a concentration sufficient to fully block on-target AT1R signaling. Run a positive control with AngII to confirm the antagonist's activity.
-
Hypothesize Off-Targets: Based on the observed phenotype, search the literature for receptors or pathways that could elicit a similar response.
-
Broad-Spectrum Antagonist Screening: If possible, test a panel of antagonists for other common GPCRs to narrow down the potential off-target.
-
Refer to Off-Target Screening Workflow: If the effect is critical to your research, consider initiating a more formal off-target screening investigation as outlined in the FAQ section.
-
Problem 2: My in vivo results with TRV055 show a systemic effect (e.g., unexpected change in blood pressure, heart rate) that doesn't align with pure Gq agonism at AT1R.
-
Possible Cause: The systemic effect could be due to (a) off-target activity on other cardiovascular receptors, (b) engagement of the on-target AT1R in a tissue or cell type where its Gq-mediated signaling produces a complex, non-canonical systemic output, or (c) effects of TRV055 metabolites.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Carefully characterize the dose-response relationship of the unexpected effect. Atypical dose-response curves can sometimes suggest multiple receptor targets.
-
Pharmacokinetic Analysis: Analyze the plasma concentrations of TRV055 and any potential major metabolites over time to see if the unexpected effect correlates with the parent compound or a metabolite.
-
Targeted In Vivo Antagonism: If an off-target is suspected (e.g., another vasoactive GPCR), administer a specific antagonist for that target prior to TRV055 treatment to see if the anomalous effect is prevented.
-
Ex Vivo Tissue Analysis: Isolate relevant tissues (e.g., aorta, heart) from the animal and perform organ bath or tissue culture experiments to investigate the direct effects of TRV055 on that tissue, which can help isolate the source of the systemic effect.
-
Data and Protocols
On-Target Signaling Profile of TRV055
| Parameter | Ligand | Value | Pathway Bias |
| Allosteric Coupling | TRV055 | >10-fold greater than AngII | Gq-biased[3] |
| Angiotensin II (AngII) | Baseline | Balanced | |
| Cellular Signaling | TRV055 | More efficacious than AngII | Gq-biased[3] |
| Angiotensin II (AngII) | Baseline | Balanced | |
| β-arrestin Coupling | TRV055 | Similar to AngII | Gq-biased[3] |
| Angiotensin II (AngII) | Baseline | Balanced |
Experimental Protocol: Western Blot for p-ERK1/2
This protocol is a representative method for confirming the on-target activity of TRV055.
-
Cell Culture: Plate human cardiac fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours to reduce basal signaling.
-
Treatment: Treat cells with this compound (e.g., 200 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[2] Include a vehicle control and a positive control (e.g., AngII).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.
Visualizations
Caption: On-target signaling pathway of this compound at the AT1R.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TRV055 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TRV055 hydrochloride in their experiments. The information is tailored for scientists and drug development professionals working with this Gαq-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analog of Angiotensin II. It functions as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1] Its primary mechanism is the selective activation of the Gαq signaling pathway, leading to downstream events such as the generation of inositol (B14025) phosphates and mobilization of intracellular calcium.[2][3] This biased agonism is characterized by a reduced propensity to engage β-arrestin signaling pathways compared to the endogenous ligand, Angiotensin II.[3][4]
2. I am observing a weaker than expected Gαq response with TRV055. What are the possible causes?
Several factors can contribute to a diminished Gαq response. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cellular system. Refer to the troubleshooting table below for a detailed breakdown of potential causes and solutions.
3. My results with TRV055 are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in cell-based assays. Key areas to focus on for improving reproducibility include ensuring the integrity of the TRV055 stock solution, standardizing cell culture conditions, and maintaining consistent assay parameters. See the troubleshooting guide for specific recommendations.
4. I am unexpectedly detecting β-arrestin recruitment with TRV055. Is this normal?
While TRV055 is Gαq-biased, "biased agonism" is a relative term and does not always mean zero activity in the non-preferred pathway. The degree of bias can be influenced by the experimental system, a phenomenon known as "system bias."[5][6] Therefore, a low level of β-arrestin recruitment might be observed, especially at high concentrations of TRV055 or in systems with high receptor expression levels. It is crucial to compare the TRV055-induced β-arrestin response to that of a balanced agonist like Angiotensin II to quantify the bias.[5]
5. What are the appropriate storage and handling conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound.
| Storage Condition | Duration |
| Powder | |
| -20°C | 1 year |
| -80°C | 2 years |
| In solvent | |
| -20°C | 1 month |
| -80°C | 6 months |
Store in a sealed container, away from moisture and light.
Troubleshooting Guides
Issue 1: Weaker than Expected or No Gαq Activation
| Potential Cause | Recommended Solution | Experimental Validation |
| Compound Integrity | ||
| Degraded TRV055 | Prepare a fresh stock solution from powder. Ensure proper storage conditions are met. | Compare the activity of the fresh stock to a new vial of TRV055. |
| Incorrect Concentration | Verify calculations for stock solution and dilutions. Use a calibrated pipette. | Perform a concentration-response curve to ensure the expected EC50. |
| Experimental Setup | ||
| Suboptimal Assay Conditions | Optimize incubation times, temperature, and buffer components for your specific assay (e.g., calcium mobilization, IP1 accumulation). | Run a time-course experiment and test different buffer formulations. |
| Insufficient Receptor Expression | Use a cell line with a higher or inducible expression of AT1R. | Quantify AT1R expression levels via qPCR, western blot, or radioligand binding.[7] |
| Cellular Health | ||
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and not overgrown. | Monitor cell viability using methods like Trypan Blue exclusion or a commercial viability assay. |
| Mycoplasma Contamination | Test for and eliminate mycoplasma contamination. | Use a mycoplasma detection kit. |
Issue 2: High Variability and Poor Reproducibility
| Potential Cause | Recommended Solution | Experimental Validation |
| Reagent Handling | ||
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent pipetting technique. Consider using automated liquid handlers for high-throughput experiments. | Calculate the coefficient of variation (CV) for replicate wells. |
| Freeze-Thaw Cycles of TRV055 | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Compare the activity of a freshly thawed aliquot to one that has undergone multiple freeze-thaw cycles. |
| Assay Parameters | ||
| Fluctuations in Temperature or CO2 | Ensure incubators are properly calibrated and maintained. Allow plates to equilibrate to the correct temperature before adding reagents. | Monitor and record incubator parameters regularly. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate, or fill them with PBS/media to maintain humidity. | Compare results from inner and outer wells to identify any systematic differences. |
| Cell Culture | ||
| High Passage Number | Use cells with a consistent and low passage number for all experiments. | Maintain a cell log and thaw fresh vials of cells regularly. |
| Inconsistent Cell Seeding Density | Use a cell counter to ensure consistent cell numbers are seeded in each well. | Visually inspect cell confluence before starting the experiment. |
Issue 3: Unexpected or High β-Arrestin Signaling
| Potential Cause | Recommended Solution | Experimental Validation |
| System Bias | ||
| High Receptor Expression | Use a cell line with lower or endogenous AT1R expression levels. High receptor reserve can sometimes reveal activity in a non-preferred pathway.[5] | Compare the biased signaling profile of TRV055 in cell lines with varying AT1R expression levels. |
| Assay-Specific Artifacts | Use a different β-arrestin recruitment assay technology to confirm the finding (e.g., BRET, PathHunter, Tango).[8][9][10] | Consistent results across different assay platforms strengthen the conclusion. |
| Off-Target Effects | ||
| Non-specific Binding | Include a negative control cell line that does not express AT1R to check for off-target effects.[11] | No response should be observed in the AT1R-negative cell line. |
| Compound Impurity | Verify the purity of the this compound. | Use a highly pure source of the compound. |
| Experimental Interpretation | ||
| Lack of Proper Controls | Always include a balanced agonist (Angiotensin II) and a known β-arrestin biased agonist (e.g., TRV027) as controls.[12][13] | This allows for the proper quantification and interpretation of the biased agonism of TRV055. |
Experimental Protocols
Protocol 1: Gαq Activation Assay (Calcium Mobilization)
This protocol provides a general workflow for measuring TRV055-induced calcium mobilization using a fluorescent calcium indicator.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing AT1R in a black-walled, clear-bottom 96-well plate.
-
Culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for the recommended time and temperature to allow for dye uptake and de-esterification.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in the assay buffer.
-
Also, prepare a dilution series of a reference agonist (e.g., Angiotensin II) and a vehicle control.
-
-
Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the TRV055, Angiotensin II, or vehicle control into the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response of the reference agonist.
-
Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol outlines a general procedure for a β-arrestin recruitment assay, such as the PathHunter® assay.[9]
-
Cell Preparation:
-
Use a cell line co-expressing AT1R fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Seed the cells in a white, opaque 96-well plate and culture overnight.
-
-
Compound Addition:
-
Prepare a dilution series of TRV055, a reference agonist (Angiotensin II), and a vehicle control in the appropriate assay medium.
-
Add the compounds to the cells and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for a specified time to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
-
Measurement:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (vehicle control) from all wells.
-
Normalize the data to the maximum response of the reference agonist.
-
Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: Simplified AT1R signaling pathway for TRV055 and Angiotensin II.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: General experimental workflow for this compound functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic errors in detecting biased agonism: Analysis of current methods and development of a new model-free approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors influencing biased agonism in recombinant cells expressing the human α1A‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for TRV055 Hydrochloride Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for assays involving TRV055 hydrochloride. This compound is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R), preferentially activating the Gαq signaling pathway.[1][2][3] Accurate determination of the optimal incubation time is critical for obtaining reliable and reproducible results in cell-based assays.
Troubleshooting Guides
Inconsistent or suboptimal results in this compound assays can often be traced back to non-optimized incubation times. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Background Ratio | Incomplete Agonist-Receptor Binding: The incubation time may be too short for this compound to reach binding equilibrium with the AT1R. | Perform a time-course experiment to determine the point at which the signal plateaus, indicating equilibrium has been reached. |
| Receptor Desensitization/Internalization: Prolonged incubation times can lead to receptor desensitization and internalization, reducing the available receptors on the cell surface and diminishing the signal.[4] | Test a range of shorter incubation times to identify a window where the signal is maximal before significant desensitization occurs. | |
| Cell Health Decline: Extended incubation periods, especially in serum-free media, can negatively impact cell viability, leading to a weaker signal. | Ensure optimal cell health by using appropriate culture conditions and consider using a serum-free medium formulation that supports cell viability for the duration of the assay. | |
| High Variability Between Replicates | Inconsistent Incubation Timing: Even minor variations in incubation times between wells or plates can lead to significant differences in the measured response. | Use a multichannel pipette or an automated liquid handling system to ensure simultaneous addition of this compound to all wells. Precisely time the incubation period for all plates. |
| Temperature Fluctuations: Inconsistent temperatures across the incubator or plate can affect the rate of biological reactions and lead to variability. | Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to the assay temperature before adding reagents. | |
| Unexpected Pharmacological Profile (e.g., lower potency) | Non-Equilibrium Conditions: If the incubation time is too short, the calculated potency (EC50) may be right-shifted, giving an inaccurate representation of the compound's true activity. | As mentioned above, perform a time-course experiment to ensure that the assay is conducted at or near equilibrium.[5] |
| Signal Oversaturation: At very long incubation times, the signal may become saturated, especially at high concentrations of this compound, leading to a compressed dose-response curve. | Optimize the incubation time in conjunction with the concentration of this compound to ensure the signal falls within the linear range of the detection instrument. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for incubation time when working with a Gαq-coupled receptor agonist like this compound?
A1: For Gαq-coupled receptor activation, which often involves measuring downstream signals like intracellular calcium or inositol (B14025) phosphate (B84403) (IP1) accumulation, the response can be rapid. A good starting point for a time-course experiment is to test a range of time points from a few minutes to a few hours. For example, you could test 5, 15, 30, 60, 90, and 120 minutes. Some studies have used time points as short as 90 seconds and as long as 60 minutes when investigating AT1R signaling.
Q2: How do I design an experiment to determine the optimal incubation time for my specific assay?
A2: A time-course experiment is the most effective method. You will test a single, typically maximal, concentration of this compound across a range of incubation times. The optimal time is generally the point at which the specific signal (signal from the treated cells minus the signal from untreated cells) is maximal and stable, indicating that the reaction has reached a plateau.
Q3: Does the optimal incubation time for this compound vary depending on the cell line used?
A3: Yes, the optimal incubation time can be cell-type dependent.[6] Different cell lines may express varying levels of the AT1R and other signaling components, which can affect the kinetics of the response. Therefore, it is crucial to optimize the incubation time for each cell line you are using.
Q4: Can the incubation time affect the observed biased agonism of this compound?
A4: Yes, the kinetics of G protein signaling and β-arrestin recruitment can differ. To accurately characterize the biased agonism of this compound, it is important to perform time-course experiments for both Gαq-mediated and β-arrestin-mediated signaling pathways to ensure that you are comparing the responses at their respective optimal time points.
Q5: Should I pre-incubate my cells with any reagents before adding this compound?
A5: This depends on your assay. For antagonist assays, you will need to pre-incubate the cells with the antagonist before adding this compound to allow the antagonist to bind to the receptor.[5] For some assays measuring cAMP, pre-incubation with a phosphodiesterase inhibitor like IBMX may be necessary to prevent the degradation of the second messenger.[5]
Experimental Protocols
Protocol: Optimization of Incubation Time for a this compound-Induced Calcium Mobilization Assay
This protocol describes a method to determine the optimal incubation time for a calcium mobilization assay in a cell line endogenously or recombinantly expressing the human AT1R.
Materials:
-
HEK293 cells (or other suitable cell line) expressing human AT1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Plating: Seed the AT1R-expressing cells into black, clear-bottom 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and wash the cells with assay buffer. Load the cells with a calcium-sensitive dye by incubating them in the dye solution for 30-60 minutes at 37°C, following the manufacturer's instructions.
-
Ligand Preparation: Prepare a stock solution of this compound. Dilute the stock solution in assay buffer to a concentration that is expected to give a maximal response (e.g., 10x the EC80).
-
Time-Course Measurement: a. Place the 96-well plate in the fluorescence plate reader. b. Set the instrument to inject the this compound solution and immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for a total of 3-5 minutes. c. The optimal "incubation time" for this rapid assay is the time at which the peak fluorescence is observed.
-
Data Analysis: a. For each well, determine the peak fluorescence intensity after the addition of this compound. b. Plot the fluorescence intensity over time to visualize the kinetics of the calcium response. c. The time to reach the maximum peak will inform the optimal read time for future experiments.
Protocol: Optimization of Incubation Time for a this compound-Induced IP-One Assay
This protocol outlines a method to determine the optimal incubation time for an IP-One accumulation assay, a common method for measuring Gαq activation.
Materials:
-
CHO-K1 cells (or other suitable cell line) expressing human AT1R
-
Cell culture medium
-
IP-One assay kit (commercially available)
-
This compound
-
White, solid-bottom 96-well plates
-
Plate reader capable of HTRF® or equivalent detection
Procedure:
-
Cell Plating: Seed the AT1R-expressing cells into white, solid-bottom 96-well plates and culture overnight.
-
Ligand Preparation: Prepare a stock solution of this compound. Prepare serial dilutions in the assay buffer provided with the kit. Include a no-compound control.
-
Time-Course Incubation: a. On the day of the assay, remove the culture medium. b. Add a single, high concentration of this compound (e.g., 1 µM) to a set of wells for different incubation times (e.g., 15, 30, 45, 60, 90, 120 minutes) at 37°C.
-
Cell Lysis and IP-One Detection: a. At the end of each incubation period, lyse the cells and perform the IP-One detection steps according to the manufacturer's protocol.
-
Data Analysis: a. Measure the signal on a compatible plate reader. b. Calculate the signal-to-background ratio for each time point. c. Plot the signal-to-background ratio against the incubation time. The optimal incubation time is the one that provides the largest and most stable signal window.
Visualizations
Caption: this compound signaling pathway via Gαq activation.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 3. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 4. Investigation of the Fate of Type I Angiotensin Receptor after Biased Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Frontiers | Time Series Gene Expression Profiling and Temporal Regulatory Pathway Analysis of Angiotensin II Induced Atrial Fibrillation in Mice [frontiersin.org]
selecting appropriate controls for TRV055 hydrochloride studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate controls for studies involving TRV055 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a G protein-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1][2][3][4][5][6] This means it preferentially activates the Gαq protein signaling pathway downstream of the AT1R, with minimal recruitment of β-arrestin.[7][8] Its primary mechanism involves stimulating Gαq-mediated signaling, which can lead to downstream effects such as the upregulation of TGF-β1 and phosphorylation of ERK1/2.[1][2][3]
Q2: What are the essential positive and negative controls to include in my this compound experiment?
A2: For a robust experimental design, you should include the following controls:
-
Vehicle Control: The solvent used to dissolve the this compound should be added to cells at the same final concentration to control for any effects of the solvent itself.
-
Positive Control (Balanced Agonist): Angiotensin II (Ang II) is the endogenous balanced agonist for AT1R and should be used as a positive control to compare the effects of a biased agonist to the natural ligand.[9]
-
Negative Control (Antagonist): Losartan, a known AT1R antagonist, can be used to confirm that the observed effects of this compound are specifically mediated by the AT1R.[8] Pre-treatment with Losartan should block the effects of TRV055.
-
Untreated Control: A sample of cells that does not receive any treatment provides a baseline for the assay readout.
Q3: My goal is to study biased agonism. What additional controls are recommended?
A3: To specifically investigate the biased agonism of TRV055, consider including:
-
β-arrestin-biased Agonist: Compounds like TRV026 or TRV027, which are known to be β-arrestin-biased agonists at the AT1R, are excellent controls to differentiate G protein-mediated signaling from β-arrestin-mediated signaling.[9]
-
Another G protein-biased Agonist: Including a similar G protein-biased agonist, such as TRV056, can help confirm that the observed effects are characteristic of this class of compounds.[9]
-
Partial Agonist: A partial agonist like S1I8 can provide an intermediate level of receptor activation, helping to delineate the full spectrum of agonist response.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in vehicle control | 1. Contamination of cell culture or reagents. 2. Solvent has unexpected biological activity. | 1. Use fresh, sterile reagents and test for mycoplasma contamination. 2. Test a different solvent or reduce the final solvent concentration if possible. |
| No response to this compound | 1. Low or no expression of AT1R in the cell line. 2. Inactive compound. 3. Suboptimal assay conditions. | 1. Confirm AT1R expression using qPCR, western blot, or flow cytometry. 2. Verify the activity of this compound in a well-characterized positive control cell line. 3. Optimize agonist concentration, incubation time, and other assay parameters. |
| Similar responses observed for TRV055 and a β-arrestin-biased agonist | 1. The chosen assay readout is downstream of a convergence point for both G protein and β-arrestin pathways. 2. The cell system does not exhibit significant signaling bias. | 1. Select more proximal readouts for each pathway (e.g., IP1 accumulation for Gαq, β-arrestin recruitment for β-arrestin). 2. Consider using a different cell line known to demonstrate biased signaling for the AT1R. |
| Losartan does not block the effect of this compound | 1. The observed effect is off-target and not mediated by AT1R. 2. Insufficient concentration or pre-incubation time for Losartan. | 1. Perform counter-screening against other receptors. 2. Increase the concentration of Losartan and/or the pre-incubation time before adding TRV055. |
Quantitative Data Summary
The following table summarizes key compounds for studying AT1R biased agonism.
| Compound | Class | Primary Signaling Pathway | Typical Concentration Range (in vitro) |
| This compound | G protein-biased Agonist | Gαq | 200 nM - 1 µM[3] |
| Angiotensin II | Balanced Agonist | Gαq and β-arrestin | 100 nM - 1 µM |
| Losartan | Antagonist | Blocks both pathways | 1 µM - 10 µM |
| TRV026 / TRV027 | β-arrestin-biased Agonist | β-arrestin | Varies by assay |
| TRV056 | G protein-biased Agonist | Gαq | Varies by assay |
| S1I8 | Partial Agonist | Gαq and β-arrestin (partial) | Varies by assay |
Experimental Protocols
Protocol 1: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is designed to measure the activation of the MAPK/ERK pathway, a downstream event of Gαq signaling.
Materials:
-
Cell line expressing AT1R (e.g., HEK293-AT1R, human cardiac fibroblasts)
-
Serum-free cell culture medium
-
This compound, Angiotensin II, Losartan
-
Phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Total ERK1/2 antibody
-
Appropriate secondary antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours prior to the experiment.
-
For antagonist treatment, pre-incubate cells with Losartan (e.g., 10 µM) for 30-60 minutes.
-
Stimulate cells with this compound or Angiotensin II at desired concentrations for a specified time (e.g., 5-30 minutes). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (phospho-ERK1/2 and total ERK1/2).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Protocol 2: β-Arrestin Recruitment Assay (e.g., using a commercial kit)
This protocol measures the recruitment of β-arrestin to the activated AT1R, a hallmark of the β-arrestin signaling pathway.
Materials:
-
Cell line co-expressing AT1R and a β-arrestin reporter system (e.g., PathHunter® or Tango™ assay)
-
Assay buffer and detection reagents (as per kit instructions)
-
This compound, Angiotensin II, TRV026/TRV027
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Plate the cells in the microplates according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compounds (TRV055, Ang II, TRV026/027).
-
Add the compounds to the cells and incubate for the recommended time (typically 60-90 minutes).
-
Add the detection reagents as instructed by the kit manual.
-
Incubate for the specified time to allow the signal to develop.
-
Read the luminescence or fluorescence signal using a plate reader.
-
Plot the data as a dose-response curve and calculate EC50 values.
Visualizations
Caption: TRV055 Gαq-biased signaling pathway.
Caption: Experimental workflow for assessing biased agonism.
Caption: Decision logic for selecting appropriate controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. adooq.com [adooq.com]
- 6. TRV055 - MedChem Express [bioscience.co.uk]
- 7. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize variability in TRV055 hydrochloride experiments
Welcome to the technical support center for TRV055 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting their experiments with this G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R).[1] Unlike the endogenous ligand angiotensin II, which activates both G protein and β-arrestin signaling pathways, TRV055 preferentially activates the Gαq protein-mediated signaling cascade.[1][2] This selective activation leads to downstream effects such as fibroblast proliferation, increased collagen I and α-SMA expression, and stress fiber formation in cardiac fibroblasts.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture. If preparing a stock solution in water, it should be diluted to the working concentration, filtered through a 0.22 µm filter, and then used.
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The optimal concentration of this compound will depend on the specific cell type and assay. However, published studies have used concentrations ranging from 200 nM to 1 µM.[1] For example, 200 nM has been used to induce fibroblast proliferation and TGF-β1 secretion in human cardiac fibroblasts, while 1 µM has been used to stimulate collagen secretion in adult rat myofibroblasts.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I be sure that the observed effects are specific to Gαq activation by TRV055?
A4: To confirm the specificity of TRV055 for the Gαq pathway, several control experiments can be performed. These include using a known AT1R antagonist to block the effects of TRV055, or employing a Gαq inhibitor. Additionally, comparing the signaling profile of TRV055 to that of a balanced agonist like angiotensin II and a β-arrestin-biased ligand can help to delineate the Gαq-specific effects.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: High Variability in Downstream Signaling Readouts (e.g., p-ERK, Calcium Mobilization)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and have formed a confluent monolayer on the day of the assay.[3] |
| Inaccurate Ligand Concentration | Prepare fresh serial dilutions of this compound for each experiment. Calibrate pipettes regularly to ensure accurate dispensing. |
| Variable Incubation Times | Use a precise timer for all incubation steps, especially for short stimulation times in phosphorylation assays. |
| Suboptimal Agonist Stimulation Time | For endpoint assays, ensure that the stimulation time is sufficient to reach equilibrium. Perform a time-course experiment to determine the optimal stimulation duration for your specific assay. |
| Cell Line Endogenously Expresses Other Receptors | Verify that the observed response is not due to off-target effects by using an appropriate antagonist for the AT1R. Test for responses in untransfected parental cells.[4] |
Issue 2: Low Signal-to-Noise Ratio in Assays
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | If using a transient transfection system, optimize the transfection protocol to ensure sufficient receptor expression on the cell surface. |
| Inadequate Cell Density | Optimize the cell seeding density to ensure a sufficient number of cells are present to generate a detectable signal.[3] |
| Inactive Ligand | Ensure this compound has been stored correctly. Test a fresh batch of the compound. |
| Assay Buffer Composition | The presence or absence of certain ions can affect receptor activity. Use a recommended assay buffer and ensure its components are compatible with your assay. |
Issue 3: Difficulty in Detecting Biased Agonism
| Potential Cause | Troubleshooting Steps |
| System Bias | Be aware that differences in potency and efficacy between signaling pathways can be due to system bias rather than true ligand bias.[5] Use multiple assays to characterize the signaling profile. |
| Inappropriate Reference Agonist | Use a well-characterized balanced agonist (e.g., Angiotensin II) to compare the signaling profile of TRV055. |
| Kinetic Effects | The kinetics of different signaling pathways can vary. Perform time-course experiments for each pathway to ensure you are measuring at an appropriate time point.[4] |
| Cell-Specific Effects | The observed bias can be cell-type dependent. If possible, confirm key findings in a more physiologically relevant cell line or primary cells.[5] |
Experimental Protocols & Data
TRV055 Signaling Pathway
TRV055, as a Gαq-biased agonist of the AT1R, primarily initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium. This can lead to the activation of downstream effectors such as Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK).
Caption: this compound signaling pathway via AT1R and Gαq.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway by TRV055.
Experimental Workflow:
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing the Angiotensin II Type 1 Receptor (AT1R) into a black, clear-bottom 96-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.[3][6] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in an appropriate assay buffer.[6][7] In some cell lines, the addition of probenecid (B1678239) may be necessary to prevent dye leakage.[3][6]
-
Incubation: Remove the cell culture medium and add the dye-loading solution to each well. Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[6]
-
Compound Addition: Prepare a serial dilution of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FlexStation) to measure the fluorescence intensity before and after the addition of this compound.[6][8] The change in fluorescence is directly proportional to the increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Data Summary:
| Parameter | Typical Range/Value |
| Cell Line | HEK293 or CHO cells stably expressing AT1R |
| TRV055 Concentration | 10⁻¹⁰ M to 10⁻⁵ M (for dose-response) |
| Incubation Time (Dye) | 30 - 60 minutes |
| Readout | Change in Relative Fluorescence Units (RFU) |
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2 as a downstream marker of TRV055-mediated Gαq signaling.
Experimental Workflow:
Caption: Workflow for ERK1/2 phosphorylation Western blot assay.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human cardiac fibroblasts) and grow to 80-90% confluency.[9] Serum-starve the cells overnight before treatment. Stimulate cells with this compound (e.g., 200 nM) for a predetermined time (e.g., 30 minutes).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to the levels of total ERK1/2 or a loading control (e.g., GAPDH) to determine the fold change in phosphorylation.
Quantitative Data Summary:
| Parameter | Typical Range/Value |
| Cell Line | Human Cardiac Fibroblasts, HEK293-AT1R |
| TRV055 Concentration | 200 nM[1] |
| Stimulation Time | 5 - 60 minutes (time course recommended)[1] |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Readout | Fold change in p-ERK/Total ERK ratio |
TGF-β1 Secretion Assay (ELISA)
This assay quantifies the amount of TGF-β1 secreted into the cell culture medium following stimulation with TRV055.
Experimental Workflow:
Caption: Workflow for TGF-β1 secretion ELISA.
Detailed Methodology:
-
Cell Treatment: Plate cells (e.g., human cardiac fibroblasts) and treat with this compound (e.g., 200 nM) for 24 hours.[1]
-
Sample Collection: Collect the cell culture supernatant.
-
Activation of Latent TGF-β1: Since TGF-β1 is secreted in a latent form, it must be activated prior to detection. This is typically achieved by transient acidification (e.g., with 1N HCl) followed by neutralization (e.g., with 1.2N NaOH/0.5M HEPES).[10][11]
-
ELISA: Perform a quantitative sandwich ELISA using a commercial kit for human TGF-β1.[10][11] This involves incubating the activated samples in wells coated with a TGF-β1 capture antibody, followed by incubation with a detection antibody, and then a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TGF-β1 in the samples based on a standard curve generated with recombinant TGF-β1.
Quantitative Data Summary:
| Parameter | Typical Range/Value |
| Cell Line | Human Cardiac Fibroblasts[1] |
| TRV055 Concentration | 200 nM[1] |
| Incubation Time | 24 hours[1] |
| Readout | TGF-β1 concentration (pg/mL or ng/mL) |
Collagen Secretion Assay
This assay measures the amount of soluble collagen secreted by cells into the culture medium.
Experimental Workflow:
Caption: Workflow for collagen secretion assay.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells such as adult rat myofibroblasts and treat with this compound (e.g., 1 µM).[1]
-
Sample Collection: After the desired incubation period (e.g., 24-48 hours), collect the cell culture medium.
-
Sample Preparation: Centrifuge the collected medium to pellet any cells or debris. The supernatant contains the secreted soluble collagen.
-
Collagen Quantification: Use a quantitative collagen assay kit, such as the Sircol Soluble Collagen Assay, which is based on the specific binding of the dye Sirius Red to collagen.[12] Alternatively, an enzyme-based assay that digests collagen into peptides for fluorescent labeling can be used.
-
Data Analysis: Measure the absorbance or fluorescence according to the kit manufacturer's instructions and determine the collagen concentration from a standard curve prepared with purified collagen.
Quantitative Data Summary:
| Parameter | Typical Range/Value |
| Cell Line | Adult Rat Myofibroblasts[1] |
| TRV055 Concentration | 1 µM[1] |
| Incubation Time | 24 - 48 hours |
| Readout | Collagen concentration (µg/mL) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Factors influencing biased agonism in recombinant cells expressing the human α1A‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. jonlnbio.com [jonlnbio.com]
- 12. 2.5. TM cell collagen secretion [bio-protocol.org]
Technical Support Center: Navigating the Challenges of G-Protein-Biased Agonism
Welcome to the technical support center for researchers, scientists, and drug development professionals working with G protein-biased agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is G protein-biased agonism and why is it challenging to study?
A: G protein-biased agonism, also known as functional selectivity, is the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same G protein-coupled receptor (GPCR).[1][2][3] For instance, a biased agonist might activate G protein signaling with greater efficacy than β-arrestin recruitment, or vice-versa.[4] This phenomenon offers the potential to develop drugs with improved therapeutic profiles by selectively activating desired pathways while avoiding those that cause adverse effects.[2][5]
The primary challenges in studying biased agonism lie in its detection and quantification.[1] It requires careful experimental design to distinguish true "ligand bias" (an intrinsic property of the drug-receptor interaction) from "system bias" (context-dependent differences in signaling amplification within the experimental system).[2][5]
Q2: How do I distinguish between "ligand bias" and "system bias" in my experiments?
A: This is a critical and often complex issue. "Ligand bias" is the intrinsic capacity of a ligand to stabilize a receptor conformation that favors a specific signaling pathway.[5] In contrast, "system bias" arises from differences in the cellular environment, such as varying expression levels of receptors, G proteins, and β-arrestins, or differential amplification of signaling pathways in the chosen assay.[2]
Troubleshooting Steps:
-
Use multiple cell lines: Test your biased agonists in different cell lines with varying receptor and effector expression levels. A true ligand bias should be observable across different systems, whereas system bias may vary.
-
Employ assays with minimal signal amplification: Assays that measure events proximal to the receptor, such as Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) to detect protein-protein interactions, are less prone to signal amplification artifacts compared to downstream second messenger assays (e.g., cAMP or calcium).[2]
-
Quantitative modeling: Utilize operational models to analyze your dose-response data. These models can help to mathematically distinguish ligand efficacy from system-dependent parameters.[6]
Q3: My concentration-response curves for different pathways have very different Emax and EC50 values. Does this automatically mean my agonist is biased?
A: Not necessarily. While significant differences in potency (EC50) and efficacy (Emax) between two pathways for the same agonist can suggest bias, it is not definitive proof.[3] These differences can also be a result of system bias, particularly if the assays used have different levels of signal amplification.[2][7] For example, a G protein signaling assay measuring cAMP production often has substantial signal amplification, while a β-arrestin recruitment BRET assay has virtually none.[2] This can make a partial agonist in the BRET assay appear as a full agonist in the cAMP assay.
A reversal in the rank order of potency or efficacy for a series of ligands between two pathways is a stronger indicator of biased agonism.[2]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in β-arrestin recruitment assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion | Key Considerations |
| Cell Health and Passage Number | Ensure cells are healthy, in a logarithmic growth phase, and use a consistent and low passage number for all experiments.[8] | Cell stress or high passage numbers can alter GPCR expression and signaling components. |
| Assay Incubation Time | Optimize the incubation time for your specific GPCR. Some GPCR-β-arrestin interactions are transient (Class A), while others are more stable (Class B).[8] | A time-course experiment is crucial to capture the peak response and avoid misinterpreting transient interactions. |
| Reagent Quality and Concentration | Use high-quality, validated reagents. Optimize the concentrations of transfected plasmids (e.g., for BRET/FRET assays) to avoid artifacts from overexpression. | Titrate donor and acceptor constructs to achieve an optimal signal-to-background ratio. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and as low as possible (ideally <0.5%). High DMSO concentrations can inhibit cellular responses.[9] | Perform a DMSO tolerance test for your specific cell line and assay.[9] |
Problem 2: Difficulty interpreting ERK phosphorylation data.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion | Key Considerations |
| Complex Signaling Input | ERK activation can be mediated by both G proteins and β-arrestins, often with different kinetics.[10][11] | Perform a detailed time-course experiment (from minutes to hours) to distinguish between rapid G protein-mediated and sustained β-arrestin-mediated ERK phosphorylation.[10] |
| High Basal Phosphorylation | High background signal can mask agonist-induced effects. | Optimize cell seeding density and serum starvation conditions prior to the experiment to reduce basal ERK activity.[12][13] |
| Off-Target Effects | The agonist may be acting on other endogenous receptors in your cell system that also signal through the ERK pathway.[14] | Use a selective antagonist for your receptor of interest to confirm that the observed ERK phosphorylation is indeed mediated by that receptor. Run experiments in parental cells lacking the transfected receptor.[14] |
| Assay Variability | Western blotting can have high well-to-well variability. | Normalize phosphorylated ERK signal to total ERK or a housekeeping protein. Consider using plate-based assays like In-Cell Westerns for higher throughput and potentially lower variability.[12][15] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment BRET Assay
This protocol is a generalized guide for measuring ligand-induced β-arrestin recruitment to a GPCR using Bioluminescence Resonance Energy Transfer (BRET).
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with plasmids encoding your GPCR fused to a Renilla luciferase (RLuc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor. Optimize the ratio of donor to acceptor plasmid DNA.
-
-
Agonist Stimulation:
-
24-48 hours post-transfection, wash the cells with assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well and incubate in the dark.
-
Add varying concentrations of your biased agonist or control ligand.
-
-
Data Acquisition:
-
Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters for the RLuc emission (e.g., ~480 nm) and the YFP emission (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the RLuc emission.
-
Subtract the background BRET ratio from vehicle-treated cells.
-
Plot the net BRET ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[6]
-
Protocol 2: ERK1/2 Phosphorylation Western Blot Assay
This protocol outlines the steps to measure agonist-induced ERK1/2 phosphorylation.
Methodology:
-
Cell Culture and Serum Starvation:
-
Plate cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
Agonist Treatment:
-
Treat cells with your biased agonist at various concentrations for a specific time point (e.g., 5 minutes for G protein-mediated signaling or 30 minutes for β-arrestin-mediated signaling). Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[11]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK signal against ligand concentration.[10]
-
Visualizing Signaling Concepts
To aid in understanding the complex relationships in biased agonism, the following diagrams illustrate key concepts and workflows.
Caption: A biased agonist stabilizes a specific GPCR conformation.
References
- 1. Biased agonism at G protein-coupled receptors: the promise and the challenges--a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying biased signaling in GPCRs using BRET-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying Ligand Bias at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 14. Factors influencing biased agonism in recombinant cells expressing the human α1A‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: Interpreting Unexpected Results with TRV055 Hydrochloride
Welcome to the technical support center for TRV055 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] Its primary mechanism is to selectively activate the Gαq-mediated signaling pathway downstream of the AT1R, while having a significantly lower potency for engaging β-arrestin pathways.[2][3] The expected downstream effects of this compound in appropriate cell types (e.g., cardiac fibroblasts) include the induction of fibroblast proliferation, overexpression of collagen I and α-SMA, and the formation of stress fibres.[1] It has also been shown to upregulate transforming growth factor-β1 (TGF-β1) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1]
Q2: I am not observing the expected pro-fibrotic effects after treating my cells with this compound. What are the possible reasons?
Several factors could lead to a lack of the expected pro-fibrotic response:
-
Cell Type and Receptor Expression: The cellular context is critical. Ensure that your chosen cell line endogenously expresses sufficient levels of the AT1R. Different cell types will have varying levels of receptor expression and downstream signaling components, which can affect the response.
-
Compound Integrity and Handling: Verify the integrity and concentration of your this compound stock. The compound should be stored under the recommended conditions (e.g., -20°C or -80°C) to prevent degradation.[1] It is advisable to prepare fresh dilutions for each experiment.
-
Assay Sensitivity and Timing: The kinetics of the cellular response can vary. Consider performing a time-course experiment to identify the optimal time point for observing the desired effect. Also, ensure your assay has the required sensitivity to detect the changes in your specific experimental system.
Q3: My results suggest that this compound is activating β-arrestin signaling. Is this expected?
While this compound is Gq-biased, "biased agonism" is a matter of degree. It is not an absolute "on/off" switch. This compound has a much lower potency for β-arrestin recruitment compared to Gq activation, but it is not completely devoid of this activity, especially at higher concentrations.[2] If you observe significant β-arrestin signaling, consider the following:
-
Concentration-Dependent Effects: You may be using a concentration of this compound that is high enough to engage the β-arrestin pathway. It is crucial to perform a full dose-response curve for both Gq and β-arrestin pathways to understand the concentration-dependent effects in your system.
-
System Bias: The cellular environment itself can influence the apparent bias of a ligand. This "system bias" can be due to the specific levels of G proteins, GRKs, and β-arrestins in your cell line.[4]
-
Assay Bias: The assays used to measure G protein and β-arrestin signaling can have different levels of signal amplification. An assay with high amplification for the β-arrestin pathway might give the impression of significant signaling, even if the initial receptor-level event is weak.[4]
Q4: Are there any known off-target effects of this compound?
Currently, there is a lack of publicly available data from comprehensive off-target screening of this compound against a broad panel of other receptors and proteins. As a peptide-based ligand, its specificity is generally expected to be high for the AT1R. However, at high concentrations, the possibility of interactions with other receptors, particularly other angiotensin receptor subtypes or related GPCRs, cannot be entirely ruled out without specific testing. If you suspect off-target effects, using a specific AT1R antagonist in your experiments can help to confirm that the observed effects are mediated through the AT1R.
Troubleshooting Guides
Issue 1: No or Low Response to this compound
| Possible Cause | Troubleshooting Step |
| Inactive Compound | 1. Prepare a fresh stock solution of this compound. 2. Verify the purity and integrity of the compound if possible. 3. Include a positive control, such as Angiotensin II (the endogenous unbiased agonist), to confirm that the AT1R in your system is responsive. |
| Low AT1R Expression | 1. Confirm AT1R expression in your cell line at the mRNA and protein level (e.g., via qPCR, Western blot, or flow cytometry). 2. Consider using a cell line with higher endogenous AT1R expression or a system with transient or stable overexpression of the receptor. |
| Suboptimal Assay Conditions | 1. Perform a full dose-response curve to ensure you are using an appropriate concentration of this compound. 2. Conduct a time-course experiment to determine the optimal duration of treatment. 3. Ensure your assay buffer and other reagents are compatible with the assay and do not interfere with the signal. |
Issue 2: Unexpected Signaling Profile (e.g., Apparent β-arrestin Activation)
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | 1. Perform a dose-response experiment and analyze both Gq and β-arrestin pathway activation to determine the potency (EC50) for each. This will reveal the concentration window where Gq-biased signaling is predominant. |
| System or Assay Bias | 1. Characterize the signaling profile of a "balanced" agonist like Angiotensin II in your system to establish a baseline for comparison. 2. If possible, use assays with similar signal amplification for both Gq and β-arrestin pathways to get a more accurate measure of ligand bias. |
| Off-Target Effects | 1. Pre-treat your cells with a selective AT1R antagonist (e.g., Losartan or Candesartan) before adding this compound. If the unexpected signaling is abolished, it is likely an on-target effect. If it persists, it may be an off-target effect. |
Data Presentation
Table 1: Quantitative Pharmacological Profile of AT1R Ligands
| Ligand | Pathway | EC50 (nM) | Emax (% of Ang II) | Bias Factor (vs. Ang II) |
| Angiotensin II | Gq | Value | 100% | 1 (Reference) |
| β-arrestin | Value | 100% | 1 (Reference) | |
| TRV055 | Gq | Value | Value | Value (Gq-biased) |
| β-arrestin | Value | Value | Value | |
| TRV027 | Gq | Value | Value | Value (β-arrestin-biased) |
| β-arrestin | Value | Value | Value |
Note: Specific EC50 and Emax values can vary between studies and experimental systems. Researchers should determine these values in their own assays. A study by Rajagopal et al. (2011) identified TRV120055 (TRV055) as a G protein-biased agonist.[3]
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based GPCR Functional Assay
This protocol outlines a generalized workflow for assessing the functional response to this compound in a cell-based assay, such as measuring intracellular calcium mobilization (a downstream effect of Gq activation).
Protocol 2: Negative Control Experiment to Confirm On-Target Effects
To verify that the observed effects of this compound are mediated by the AT1R, a negative control experiment using an AT1R antagonist is recommended.
-
Cell Preparation: Plate your cells and prepare them for your functional assay as you normally would.
-
Antagonist Pre-incubation: Before adding this compound, pre-incubate a subset of the wells with a saturating concentration of a selective AT1R antagonist (e.g., 10 µM Losartan) for 15-30 minutes.
-
Agonist Stimulation: Add this compound to both the antagonist-treated and untreated wells.
-
Signal Detection: Proceed with your standard assay protocol to measure the response.
-
Data Analysis: Compare the response in the presence and absence of the antagonist. A significant reduction in the signal in the antagonist-treated wells confirms that the effect is mediated by the AT1R.
Mandatory Visualizations
Signaling Pathways
Troubleshooting Logic
References
Validation & Comparative
Validating the Biased Agonism of TRV055 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TRV055 hydrochloride, a compound designed as a biased agonist for the Angiotensin II Type 1 Receptor (AT1R). By dissecting its signaling properties against other alternatives, this document offers a framework for validating its mechanism of action, supported by experimental data and detailed protocols.
The Principle of Biased Agonism at the AT1 Receptor
The Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR), is a key regulator of blood pressure and cardiovascular function.[1] Its activation by the endogenous ligand, Angiotensin II (Ang II), triggers two major signaling cascades:
-
Gq-protein Pathway: Leads to vasoconstriction, aldosterone (B195564) release, and other effects that regulate blood pressure.[1][2] This pathway is considered the primary driver of many of AT1R's therapeutic and physiological effects.
-
β-Arrestin Pathway: Primarily involved in receptor desensitization, internalization, and can initiate distinct signaling cascades that may contribute to adverse effects or modulate the G-protein signal.[3][4]
A conventional balanced agonist like Ang II activates both pathways.[2] In contrast, a biased agonist preferentially engages one pathway over the other.[4][5] this compound is engineered to be a Gq-protein-biased agonist , potently activating the Gq pathway while minimally engaging the β-arrestin pathway.[1][6][7] This profile is sought after to potentially deliver the therapeutic benefits of AT1R activation while avoiding the negative consequences of β-arrestin recruitment.
Comparative Signaling Profiles of AT1R Ligands
To validate the biased agonism of TRV055, its functional activity must be quantified and compared against a spectrum of ligands with different signaling properties.
Table 1: Comparative in vitro Potency (EC₅₀) and Efficacy (Eₘₐₓ) at the Human AT1 Receptor
| Ligand | Class | Gq-Protein Activation (IP-1 Accumulation) | β-Arrestin 2 Recruitment (BRET Assay) |
| EC₅₀ (nM) | Eₘₐₓ (% of Ang II) | ||
| Angiotensin II | Endogenous Balanced Agonist | 5.2 | 100% |
| This compound | Gq-Biased Agonist | 8.1 | 105% |
| TRV027 | β-Arrestin-Biased Agonist | >10,000 | <10% |
| Losartan | Antagonist | No Agonist Activity | No Agonist Activity |
Note: Data is representative, compiled from multiple sources to illustrate the comparative profiles of different ligand classes. Actual experimental values may vary based on assay conditions and cell systems.
Visualizing the Signaling Bias
Diagrams can effectively illustrate the differential signaling cascades initiated by balanced versus biased agonists.
Caption: Differential signaling by balanced vs. Gq-biased AT1R agonists.
Experimental Protocols for Validating Bias
Quantitative assessment of biased agonism requires robust, reproducible assays. The choice of assay should have similar levels of signal amplification to allow for accurate comparison.[8]
Gq-Protein Activation Assay (Inositol Monophosphate - IP-1 Accumulation)
This assay measures the accumulation of IP-1, a downstream product of Gq-protein activation, providing a stable and reliable readout.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the human AT1R are cultured in an appropriate medium (e.g., F-12 or DMEM) with supplements.
-
Assay Preparation: Cells are seeded into 96-well, solid white plates and cultured to near confluency.
-
Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor. Cells are then treated with a dose-response curve of TRV055, Ang II (as a reference agonist), and other comparators for a defined period (e.g., 60 minutes) at 37°C.
-
Lysis and Detection: Cells are lysed, and the accumulated IP-1 is quantified using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). The assay involves adding IP-1-d2 (acceptor) and an anti-IP-1 antibody labeled with a cryptate (donor).
-
Data Analysis: The HTRF signal is read on a compatible plate reader. A standard curve is used to convert raw data to IP-1 concentrations. Dose-response curves are fitted using a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values for each compound.
β-Arrestin 2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
BRET is a proximity-based assay that directly measures the interaction between the AT1R and β-arrestin 2 in live cells.
Methodology:
-
Cell Line: A stable cell line is engineered to co-express AT1R fused to a Renilla luciferase variant (RLuc, the BRET donor) and β-arrestin 2 fused to a fluorescent protein like GFP2 (the BRET acceptor).
-
Assay Preparation: Cells are plated in 96-well, white, clear-bottom microplates and incubated.
-
Substrate Addition: Prior to ligand stimulation, the RLuc substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
Compound Stimulation: A dose-response curve of TRV055 and reference compounds is added, and the plate is immediately read.
-
Signal Detection: A microplate reader capable of sequential or simultaneous detection of light emission at wavelengths corresponding to the RLuc donor and the GFP2 acceptor is used.
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The net BRET ratio is determined by subtracting the ratio of vehicle-treated cells. Dose-response curves are generated to determine EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Experimental and Analytical Workflow
The validation of a biased agonist follows a structured workflow from initial screening to quantitative analysis.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
TRV055 Hydrochloride vs. Angiotensin II: A Comparative Guide to AT1R Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TRV055 hydrochloride and Angiotensin II (Ang II), focusing on their differential engagement of signaling pathways downstream of the Angiotensin II Type 1 Receptor (AT1R). This document is intended to be a valuable resource for researchers investigating biased agonism at G protein-coupled receptors (GPCRs) and for professionals in drug development exploring novel therapeutic strategies targeting the renin-angiotensin system.
Introduction
Angiotensin II is the primary physiological agonist of the AT1R, a critical regulator of cardiovascular homeostasis. Ang II is considered a "balanced" agonist, activating both G protein-dependent and β-arrestin-dependent signaling cascades.[1] In contrast, this compound is a synthetic peptide analog of Ang II designed as a "biased" agonist. Specifically, TRV055 is a G protein-biased agonist, preferentially activating the Gq protein pathway over the β-arrestin pathway.[2][3] This biased agonism offers a potential therapeutic advantage by selectively engaging pathways associated with desired physiological effects while avoiding those linked to adverse outcomes.
Comparative Signaling and Functional Effects
TRV055 and Ang II elicit distinct signaling profiles upon binding to the AT1R, leading to different downstream cellular responses. The primary distinction lies in their relative efficacy towards the Gq-mediated and β-arrestin-mediated signaling arms.
Data Presentation
The following tables summarize the quantitative data comparing the signaling and functional effects of this compound and Angiotensin II.
Table 1: Comparison of AT1R-Mediated Signaling
| Parameter | This compound | Angiotensin II | Reference |
| Gq Protein Activation | |||
| Efficacy (Emax) | Higher than Ang II | Full Agonist | [4] |
| Potency (EC50) | Potent agonist | Potent agonist | [4] |
| β-Arrestin 2 Recruitment | |||
| Efficacy (Emax) | Similar to Ang II | Full Agonist | [2] |
| Potency (EC50) | Similar to Ang II | Potent agonist | [5] |
| Bias Quantification | |||
| Bias Factor (vs. Gq) | Gq-biased | Balanced | [6] |
Table 2: Comparison of Downstream Functional Effects
| Functional Outcome | This compound | Angiotensin II | Reference |
| Collagen Secretion (Cardiac Fibroblasts) | Comparable to Ang II | Induces collagen secretion | [7] |
| ERK1/2 Phosphorylation | Induces phosphorylation | Induces phosphorylation | [3] |
| Fibroblast Proliferation | Induces proliferation | Induces proliferation | [3] |
| Stress Fiber Formation | Promotes formation | Promotes formation | [3] |
Signaling Pathways
The differential signaling elicited by TRV055 and Ang II stems from the distinct receptor conformations they stabilize upon binding to the AT1R.
Angiotensin II Signaling Pathway
Angiotensin II, as a balanced agonist, activates both the canonical Gq protein pathway and the β-arrestin pathway.
Caption: Angiotensin II balanced signaling at the AT1R.
This compound Signaling Pathway
This compound preferentially stabilizes a conformation of the AT1R that favors coupling to Gq protein, leading to potent activation of this pathway, while having a reduced or similar efficacy for β-arrestin recruitment compared to Ang II.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Arrestin–Biased Agonism of the Angiotensin Receptor Induced by Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRV055 Hydrochloride and TRV027: G Protein vs. β-Arrestin Biased Agonism at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of TRV055 hydrochloride and TRV027, two biased agonists of the Angiotensin II Type 1 Receptor (AT1R) with distinct signaling properties. By presenting a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols, this document aims to facilitate informed decisions in cardiovascular and fibrosis research.
Introduction: The Concept of Biased Agonism at the AT1R
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure, fluid and electrolyte homeostasis, and cardiovascular remodeling.[1] Traditionally, AT1R signaling was thought to occur exclusively through G protein-dependent pathways. However, it is now established that AT1R can also signal independently of G proteins through β-arrestin pathways.[1][2]
This dual signaling capacity has led to the development of "biased agonists," ligands that preferentially activate one pathway over the other. This compound and TRV027 are two such biased ligands with opposing preferences:
-
This compound is a G protein-biased agonist , primarily activating the Gαq-mediated signaling cascade.[2]
-
TRV027 is a β-arrestin-biased agonist , which selectively engages β-arrestin signaling while antagonizing G protein-mediated effects.[1][3]
This fundamental difference in their mechanism of action leads to distinct and often opposing physiological effects, making them valuable tools for dissecting the roles of G protein and β-arrestin signaling in health and disease.
Mechanisms of Action and Signaling Pathways
The differential effects of TRV055 and TRV027 stem from their ability to stabilize distinct conformational states of the AT1R, leading to the recruitment of different intracellular signaling partners.
This compound: A G Protein-Biased Agonist
TRV055 preferentially activates the Gαq protein pathway upon binding to the AT1R. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), respectively. In the context of cardiac fibroblasts, this G protein-biased signaling has been shown to promote pro-fibrotic responses, including the upregulation of transforming growth factor-β1 (TGF-β1) and phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[2]
TRV027: A β-Arrestin-Biased Agonist
In contrast to TRV055, TRV027 functions as a β-arrestin-biased agonist. Upon binding to the AT1R, it promotes the recruitment of β-arrestin to the receptor. This action has a dual effect: it antagonizes G protein-mediated signaling, thereby blocking downstream effects like vasoconstriction, and it initiates a distinct set of β-arrestin-mediated signals.[1][4] These signals have been associated with beneficial cardiovascular effects, including enhanced cardiac contractility and cardioprotection.[1][4]
Quantitative Data Comparison
The distinct signaling profiles of TRV055 and TRV027 translate into markedly different effects on cellular and physiological processes. The following tables summarize key quantitative data from comparative and individual studies.
In Vitro Effects on Fibroblast Function
A direct comparison has been made between G protein-biased and β-arrestin-biased AT1R agonists on collagen secretion in adult rat myofibroblasts.
| Compound | Concentration | Effect on Collagen Secretion | Reference |
| TRV055 | 1 µM | More effective than β-arrestin-biased analogues in inducing collagen secretion. | [5][6][7] |
| TRV027 | Not specified | Less effective than G protein-biased analogues in inducing collagen secretion. | [5][6][7] |
| Angiotensin II (unbiased) | Not specified | Effective in inducing collagen secretion. | [5][6][7] |
Table 1: Comparison of TRV055 and TRV027 on Collagen Secretion in Myofibroblasts.
Further studies on TRV055 have elucidated its pro-fibrotic effects in human cardiac fibroblasts.
| Compound | Concentration | Duration | Effect | Reference |
| TRV055 | 200 nM | 24 h | Induces fibroblast proliferation. | [2] |
| 200 nM | 24 h | Upregulates collagen I and α-SMA protein expression. | [2] | |
| 200 nM | 24 h | Promotes stress fiber formation. | [2] | |
| 200 nM | 24 h | Upregulates the synthesis and secretion of TGF-β1. | [2] | |
| 200 nM | 30 min | Promotes ERK1/2 phosphorylation. | [2] |
Table 2: Pro-fibrotic Effects of TRV055 in Human Cardiac Fibroblasts.
In Vivo and Ex Vivo Cardiovascular Effects
Studies on TRV027 have demonstrated its potential for beneficial cardiovascular effects, particularly in the context of heart failure.
| Model | Compound | Dose | Effect | Reference |
| Neonatal Mice | TRV027 | 0.1 - 3 mg/kg | Dose-dependent positive inotropic effect. | [8][9][10][11] |
| 3 mg/kg | Increased ejection fraction. | [8][9][10][11][12] | ||
| 3 mg/kg | No significant effect on heart rate. | [8][9][10][11][12] | ||
| Spontaneously Hypertensive Rats | TRV027 | 20 ng/hour (central infusion) | Reduced arterial pressure by ~20 mmHg. | [13] |
| Healthy Human Volunteers (sodium-restricted) | TRV027 | Ascending doses | Reduced blood pressure to a greater degree in subjects with RAS activation. | [1][3][6][14] |
Table 3: Cardiovascular Effects of TRV027 in Preclinical and Clinical Studies.
Experimental Protocols
To facilitate further research and replication of findings, detailed methodologies for key experiments are provided below.
In Vitro Assays
Protocol:
-
Isolation and Culture: Isolate cardiac fibroblasts from adult rat ventricles and culture them in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Passaging: Use cells at passage 2 for all experiments to ensure a consistent cell population.
-
Serum Starvation: Once cells reach confluency, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Following serum starvation, treat the cells with the desired concentrations of this compound, TRV027, or Angiotensin II for the time points indicated in the specific assays.
Protocol:
-
Culture and treat cardiac fibroblasts as described in section 4.1.1.
-
To measure collagen secretion, add [³H]-proline to the culture medium during the treatment period.
-
After incubation, collect the cell culture supernatant.
-
Precipitate the proteins in the supernatant using trichloroacetic acid (TCA).
-
Wash the protein pellet with ethanol (B145695) to remove unincorporated [³H]-proline.
-
Quantify the amount of [³H]-proline incorporated into secreted collagen using a scintillation counter.
-
Alternatively, use a pro-collagen I alpha 1 ELISA kit to measure the amount of secreted pro-collagen in the supernatant according to the manufacturer's instructions.
Protocol:
-
Culture and treat cells as described in section 4.1.1.
-
After treatment, place the culture plates on ice and lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Protocol:
-
Culture and treat cardiac fibroblasts as described in section 4.1.1.
-
Collect the cell culture supernatant.
-
If necessary, activate latent TGF-β1 in the samples according to the ELISA kit manufacturer's instructions (e.g., by acidification and neutralization).
-
Perform the TGF-β1 ELISA according to the manufacturer's protocol. Briefly, add standards and samples to the wells of a microplate pre-coated with a TGF-β1 capture antibody.
-
Incubate, wash, and then add a biotinylated detection antibody.
-
Incubate, wash, and add a streptavidin-HRP conjugate.
-
Incubate, wash, and add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TGF-β1 in the samples based on the standard curve.
In Vivo and Ex Vivo Assays
Protocol:
-
Anesthetize the experimental animal (e.g., neonatal mouse) and excise the heart.
-
Immediately mount the heart on a Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Insert a pressure-volume catheter into the left ventricle to measure cardiac function.
-
Allow the heart to stabilize for a baseline period.
-
Switch the perfusion to a buffer containing TRV027 at the desired concentration.
-
Continuously record left ventricular developed pressure (LVDP), heart rate, and other hemodynamic parameters to assess the inotropic effect of the compound.
Protocol:
-
Implant a telemetric blood pressure transducer into the abdominal aorta of the experimental animal (e.g., rat) and allow for a recovery period.
-
House the animals in individual cages with free access to food and water.
-
Record baseline blood pressure and heart rate continuously.
-
Administer this compound or TRV027 via the desired route (e.g., intravenous, intraperitoneal, or central infusion).
-
Continue to monitor blood pressure and heart rate to determine the effect of the compound.
Conclusion
This compound and TRV027 represent powerful pharmacological tools for investigating the distinct roles of G protein and β-arrestin signaling downstream of the AT1R. Their opposing biased agonism leads to divergent and functionally significant effects on the cardiovascular system and fibrotic processes. TRV055, through its G protein-biased agonism, promotes pro-fibrotic signaling, making it a valuable compound for studying the mechanisms of fibrosis. Conversely, TRV027, via its β-arrestin-biased agonism, exhibits cardioprotective and positive inotropic effects, suggesting its potential as a therapeutic agent in cardiovascular diseases.
This guide provides a foundational understanding of these two compounds, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers designing and interpreting experiments aimed at further elucidating the complex signaling and physiological roles of the Angiotensin II Type 1 Receptor.
References
- 1. First clinical experience with TRV027: pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of biased agonists Sarcosine1, d‐Alanine 8 ‐Angiotensin (Ang) II (SD Ang II) and Sarcosine1, Isoleucine 8 ‐Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanoactivation of the angiotensin II type 1 receptor induces β-arrestin-biased signaling through Gαi coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. G Protein-Biased Agonists for Intracellular Angiotensin Receptors Promote Collagen Secretion in Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-Beta Induced Erk Phosphorylation of Smad Linker Region Regulates Smad Signaling | PLOS One [journals.plos.org]
- 8. β-Arrestin–Biased AT1 Agonist TRV027 Causes a Neonatal-Specific Sustained Positive Inotropic Effect Without Increasing Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-Arrestin-Biased AT1 Agonist TRV027 Causes a Neonatal-Specific Sustained Positive Inotropic Effect Without Increasing Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
A Comparative Guide to TRV055 Hydrochloride and Other AT1R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TRV055 hydrochloride, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), with other key AT1R agonists. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.
Introduction to AT1R Agonism and Biased Signaling
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon activation by its endogenous ligand, Angiotensin II (Ang II), the AT1R initiates signaling through two primary pathways: the Gαq protein pathway, which leads to vasoconstriction and increases in blood pressure, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades, some of which are considered to be cardioprotective.[1][2]
The concept of "biased agonism" or "functional selectivity" describes the ability of certain ligands to preferentially activate one of these pathways over the other. This opens the door for the development of drugs with more specific therapeutic effects and potentially fewer side effects. This guide focuses on comparing a Gq-biased agonist, this compound, with the balanced endogenous agonist, Angiotensin II, and a well-characterized β-arrestin-biased agonist, TRV027.[1][2][3]
Comparative Analysis of AT1R Agonists
The functional selectivity of AT1R agonists is quantified by comparing their potency (EC50) and efficacy (Emax) in assays measuring G protein activation and β-arrestin recruitment.
Quantitative Data Summary
The following table summarizes the pharmacological properties of this compound, Angiotensin II, and the β-arrestin biased agonist TRV027 at the human AT1R. The data is compiled from studies utilizing in vitro assays to measure Gαq activation (via inositol (B14025) phosphate (B84403) accumulation) and β-arrestin 2 recruitment (via Bioluminescence Resonance Energy Transfer - BRET).
| Compound | Pathway | Potency (EC50, nM) | Efficacy (% of Ang II) | Bias Factor (vs. Ang II) | Reference |
| This compound | Gαq Activation | 5.2 | 140% | 10.8 (Gq-biased) | [4] |
| β-arrestin 2 | 1800 | 88% | [4] | ||
| Angiotensin II | Gαq Activation | 2.5 | 100% | 1 (Balanced) | [4] |
| β-arrestin 2 | 240 | 100% | [4] | ||
| TRV027 | Gαq Activation | >10,000 | <10% | >100 (β-arrestin-biased) | [1][3] |
| β-arrestin 2 | 320 | 95% | [1] |
Bias Factor Calculation: The bias factor is a quantitative measure of the preference of a ligand for one signaling pathway over another, relative to a reference compound (in this case, Angiotensin II). A bias factor greater than 1 indicates a preference for the Gαq pathway, while a bias factor less than 1 indicates a preference for the β-arrestin pathway.
Signaling Pathways Overview
The differential activation of signaling pathways by these agonists leads to distinct cellular responses.
Caption: AT1R signaling pathways activated by different biased agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Gαq Activation Assay (Inositol Phosphate Accumulation)
This assay quantifies the activation of the Gαq pathway by measuring the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of the IP3 signaling cascade. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a common method for this measurement.[5][6][7][8]
Experimental Workflow:
Caption: Workflow for the Gαq activation assay using IP-One HTRF.
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human AT1R are cultured in appropriate media and seeded into 96-well plates.
-
Cell Stimulation: Cells are washed and then incubated with a stimulation buffer containing Lithium Chloride (LiCl), which inhibits the degradation of IP-1. Varying concentrations of the AT1R agonists (this compound, Angiotensin II, TRV027) are then added to the wells.
-
Lysis and Reagent Addition: After a specific incubation period (typically 30 minutes to 2 hours at 37°C), a lysis buffer containing the HTRF reagents (IP1 labeled with d2 as the acceptor and an anti-IP1 antibody labeled with Europium cryptate as the donor) is added.[5][6]
-
Incubation: The plate is incubated at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.
-
Signal Detection: The HTRF signal is read on a plate reader capable of time-resolved fluorescence detection, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A standard curve is used to convert these ratios to concentrations of IP-1. The data is then fitted to a dose-response curve to determine the EC50 and Emax for each agonist.
β-arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
The BRET assay is a widely used method to measure the recruitment of β-arrestin to an activated GPCR in live cells.[9][10][11][12][13]
Experimental Workflow:
Caption: Workflow for the β-arrestin recruitment BRET assay.
Detailed Steps:
-
Cell Transfection: HEK293 cells are transiently co-transfected with two plasmids: one encoding the AT1R fused to a Renilla luciferase variant (Rluc8, the BRET donor) at its C-terminus, and another encoding β-arrestin 2 fused to a yellow fluorescent protein variant (Venus, the BRET acceptor).
-
Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to adhere and express the fusion proteins.
-
Assay Procedure: The cell media is replaced with a buffer, and the luciferase substrate, coelenterazine h, is added. After a brief incubation, varying concentrations of the AT1R agonists are added to the wells.
-
Signal Detection: Luminescence is measured simultaneously at two wavelengths using a BRET-compatible plate reader with filters for the Rluc8 emission (e.g., 485 nm) and the Venus emission (e.g., 530 nm).
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor (Venus) to the light emitted by the donor (Rluc8). These ratios are then plotted against the agonist concentration, and the data is fitted to a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment for each agonist.
Conclusion
This compound demonstrates a clear bias towards the Gαq signaling pathway, exhibiting higher potency and efficacy for Gαq activation compared to its effect on β-arrestin recruitment. In contrast, Angiotensin II acts as a balanced agonist, activating both pathways with similar potency. TRV027, a β-arrestin-biased agonist, potently recruits β-arrestin while having minimal effect on Gαq activation. The choice of agonist will therefore depend on the specific research question and the desired signaling outcome. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their studies of AT1R signaling.
References
- 1. Biased Agonism of the Angiotensin II Type I Receptor [jstage.jst.go.jp]
- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 9. New Insights into Arrestin Recruitment to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
A Head-to-Head Comparison of Gq-Biased versus β-Arrestin-Biased Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of biased agonism at G protein-coupled receptors (GPCRs) is critical for designing next-generation therapeutics with improved efficacy and reduced side effects. This guide provides a head-to-head comparison of Gq-biased and β-arrestin-biased ligands, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one downstream signaling pathway over another at the same receptor.[1][2][3] Traditionally, GPCR signaling was thought to be primarily mediated by G proteins. However, it is now well-established that β-arrestins, initially identified for their role in receptor desensitization, can also initiate their own distinct signaling cascades.[3][4] This dichotomy in signaling has opened new avenues for drug discovery, allowing for the development of "biased ligands" that selectively engage either the G protein-dependent or β-arrestin-dependent pathways.[1][3]
This guide focuses on the comparison between ligands biased towards the Gq alpha subunit pathway and those biased towards the β-arrestin pathway. Activation of Gq leads to the production of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[5][6] In contrast, β-arrestin recruitment can lead to a variety of cellular responses, including receptor internalization and activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[7][8][9]
Quantitative Comparison of Biased Ligand Activity
The following tables summarize quantitative data from studies comparing the activity of Gq-biased and β-arrestin-biased ligands at various GPCRs. These tables highlight the differential potency (EC50) and efficacy (Emax) of these ligands in Gq-mediated and β-arrestin-mediated signaling assays.
Table 1: Angiotensin II Type 1 Receptor (AT1R) Ligands [5][10][11]
| Ligand | Gq Pathway (Calcium Mobilization) | β-Arrestin Recruitment | Bias |
| EC50 (nM) | Emax (% of AngII) | EC50 (nM) | |
| Angiotensin II (AngII) | 1.2 | 100 | 25 |
| [Sar1,Ile8]-AngII (SII) | >10,000 | <10 | 50 |
| TRV120027 | Antagonist | - | 32 |
Table 2: Dopamine D2 Receptor (D2R) Ligands [1][5][12]
| Ligand | Gi/o Pathway (cAMP Inhibition) | β-Arrestin2 Recruitment | Bias |
| EC50 (nM) | Emax (% of Quinpirole) | EC50 (nM) | |
| Quinpirole | 5.6 | 100 | 120 |
| Aripiprazole | 10.2 | 75 | 15.8 |
| UNC9994 | 250 | 40 | 30 |
| MLS1547 | 180 | 85 | >10,000 |
Table 3: μ-Opioid Receptor (MOR) Ligands [2][6][13]
| Ligand | Gi Pathway (cAMP Inhibition) | β-Arrestin2 Recruitment | Bias |
| EC50 (nM) | Emax (% of DAMGO) | EC50 (nM) | |
| DAMGO | 1.5 | 100 | 200 |
| Morphine | 10 | 85 | >5,000 |
| Oliceridine (TRV130) | 2.1 | 95 | 1,500 |
| PZM21 | 5.4 | 90 | >30,000 |
Signaling Pathways
The distinct signaling cascades initiated by Gq-biased and β-arrestin-biased ligands are depicted below.
Experimental Protocols
Accurate characterization of biased ligands requires robust and validated experimental assays. Below are detailed methodologies for key experiments used to differentiate Gq- and β-arrestin-biased signaling.
Gq Activation Assays
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gq activation.
-
Cell Culture: Cells endogenously or recombinantly expressing the GPCR of interest are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of the test ligand.
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately after ligand addition. The peak fluorescence response is used for analysis.
-
Data Analysis: Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the ligand concentration. EC50 and Emax values are determined using a non-linear regression model.
2. Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of the Gq signaling cascade.
-
Cell Stimulation: Cells expressing the target GPCR are incubated with various concentrations of the biased ligand in the presence of LiCl (which inhibits the degradation of IP1) for a defined period (e.g., 30-60 minutes).
-
Cell Lysis: The stimulation is stopped by lysing the cells.
-
IP1 Detection: The concentration of IP1 in the cell lysate is quantified using a competitive immunoassay, typically a Homogeneous Time-Resolved Fluorescence (HTRF) based kit.
-
Data Analysis: Dose-response curves are constructed by plotting the HTRF signal (inversely proportional to IP1 concentration) against the ligand concentration to determine EC50 and Emax values.
β-Arrestin Recruitment Assays
1. Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays measure the proximity between the GPCR and β-arrestin.
-
Constructs: The GPCR is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection: Cells are co-transfected with the GPCR-Rluc and β-arrestin-YFP constructs.
-
Assay Procedure: Transfected cells are plated in a white-walled, white-bottom 96- or 384-well plate. The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.
-
Ligand Stimulation and Measurement: Immediately after substrate addition, varying concentrations of the ligand are added. The light emission at the donor and acceptor wavelengths is measured simultaneously.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. Dose-response curves are generated by plotting the change in BRET ratio against the ligand concentration to determine EC50 and Emax.
2. Enzyme Fragment Complementation (EFC) Assay (e.g., PathHunter®) [14]
This technology uses the complementation of two inactive enzyme fragments.
-
Cell Lines: Stably engineered cell lines are used where the GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.
-
Ligand Stimulation: Cells are incubated with the test ligand for a specific duration (e.g., 60-90 minutes).
-
Detection: A substrate solution containing the chemiluminescent substrate for β-galactosidase is added.
-
Signal Measurement: The resulting luminescent signal, which is proportional to the extent of GPCR-β-arrestin interaction, is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated by plotting luminescence against ligand concentration to determine EC50 and Emax.
Experimental Workflow for Biased Ligand Characterization
The following diagram illustrates a typical workflow for identifying and characterizing biased ligands.
References
- 1. Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Arrestin-mediated signaling: Is there a controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of biased signaling in a prototypical G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 13. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of TRV055 Hydrochloride Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TRV055 hydrochloride's performance against other angiotensin II type 1 receptor (AT1R) ligands in various cell lines. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.
This compound is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R), preferentially activating the Gαq signaling pathway.[1][2] This guide synthesizes available data to compare its effects on key cellular responses—such as cell proliferation, signaling pathway activation, and protein expression—against the endogenous full agonist Angiotensin II (Ang II) and other biased ligands.
Performance Comparison of this compound and Alternatives
The following tables summarize the quantitative effects of this compound and comparator compounds on various cellular endpoints in different cell lines.
Table 1: Comparison of Effects on Fibroblast Proliferation and Profibrotic Markers
| Cell Line | Ligand | Concentration | Effect | Reference |
| Human Cardiac Fibroblasts | TRV055 | 200 nM | Induces fibroblast proliferation | [2] |
| Human Cardiac Fibroblasts | TRV055 | 200 nM | Upregulates Collagen I and α-SMA protein expression | [2] |
| Human Cardiac Fibroblasts | TRV055 | 200 nM | Promotes stress fiber formation | [2] |
| Adult Rat Myofibroblasts | TRV055 | 1 µM | Induces collagen secretion at a level comparable to Ang II | [2] |
Table 2: Comparison of Effects on Intracellular Signaling Pathways
| Cell Line | Ligand | Concentration | Effect | Reference |
| Human Cardiac Fibroblasts | TRV055 | 200 nM | Upregulates TGF-β1 synthesis and secretion via AT1R/Gαq cascade | [2] |
| Human Cardiac Fibroblasts | TRV055 | 200 nM (30 min) | Promotes ERK1/2 phosphorylation | [2] |
| HEK293 Cells | TRV055 & TRV056 (G protein-biased) | Not specified | Greater labeling of ESCRT-0 complex proteins compared to β-arrestin-biased ligands | |
| HEK293 Cells | TRV026 & TRV027 (β-arrestin-biased) | Not specified | Higher labeling of centrosome proteins (e.g., PCM1) and MYO10 compared to G protein-biased ligands |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of TRV055 and a typical experimental workflow for assessing its effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Proliferation (MTT Assay)
This protocol is used to assess cell viability and proliferation.
Materials:
-
Cells of interest (e.g., Human Cardiac Fibroblasts)
-
Complete culture medium
-
This compound, Angiotensin II, and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24 hours).[2]
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Leave the plate at room temperature in the dark for 2 hours, shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[3]
ERK1/2 Phosphorylation (Western Blot Analysis)
This protocol is used to determine the activation of the ERK1/2 signaling pathway.
Materials:
-
Cells of interest
-
Serum-free medium
-
This compound, Angiotensin II, and other test compounds
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture dishes and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with this compound or other ligands for the desired time (e.g., 30 minutes).[2]
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
Load 10-20 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.[5]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5][6]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:5000-10,000 dilution in blocking buffer) overnight at 4°C.[5][6]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000-10,000 dilution) for 1-2 hours at room temperature.[5][6]
-
Add ECL substrate and capture the chemiluminescent signal.[5][6]
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.[5]
Gq Protein Activation (Calcium Mobilization Assay)
This protocol measures the increase in intracellular calcium, a downstream event of Gq activation.
Materials:
-
Cells of interest (e.g., HEK293 cells) expressing AT1R
-
Serum-free medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound, Angiotensin II, and other test compounds
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with automated injection
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[7]
-
Incubate the cells overnight.
-
Replace the culture medium with 100 µL of serum-free medium and incubate for 2 hours.[7]
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with Pluronic F-127).
-
Add an equal volume of the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[7]
-
Wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.[8]
-
Add 100 µL of assay buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[8]
-
Prepare serial dilutions of this compound and other ligands in the assay buffer.
-
Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., excitation ~490 nm, emission ~525 nm) with kinetic reading.[8]
-
Measure the baseline fluorescence for 10-20 seconds.
-
Program the injector to add the ligand dilutions to the wells and continue to measure the fluorescence intensity over time to capture the calcium mobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
Validating AT1R as the Target of TRV055 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TRV055 hydrochloride's performance against other alternatives in targeting the Angiotensin II Type 1 Receptor (AT1R). Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to validate AT1R as the primary target of this G protein-biased agonist.
Executive Summary
This compound is a G protein-biased agonist of the Angiotensin II type 1 receptor (AT1R).[1][2][3] Experimental evidence confirms its direct interaction with AT1R and its functional selectivity in activating Gαq-mediated signaling pathways over β-arrestin recruitment. This biased agonism offers a differentiated pharmacological profile compared to balanced agonists like Angiotensin II, traditional antagonists such as losartan (B1675146) and candesartan (B1668252), and β-arrestin-biased agonists like TRV027. This guide summarizes the key experimental data that validates AT1R as the target of this compound and compares its in vitro pharmacological properties to those of other AT1R ligands.
Data Presentation: Comparative Pharmacology of AT1R Ligands
The following tables summarize the quantitative data for this compound and its alternatives, focusing on binding affinity and functional potency at the AT1R.
Table 1: AT1R Binding Affinity
| Compound | Ligand Type | pKi | Ki (nM) | Reference |
| TRV055 | Gq-biased agonist | 4.89 ± 0.05 | ~12,882 | [4] |
| Candesartan | Antagonist | - | 0.9 ± 0.1 | [5][6] |
| Losartan | Antagonist | - | 8.9 ± 1.1 | [6] |
| TRV027 | β-arrestin-biased agonist | - | - | - |
| Angiotensin II | Balanced agonist | - | - | - |
Note: Direct comparative Ki values for all compounds from a single study were not available. The provided values are from different sources and should be interpreted with caution.
Table 2: Functional Activity at AT1R
| Compound | Assay | Pathway | EC50 (nM) | Emax (%) | Bias Factor (vs. Ang II) | Reference |
| TRV055 | IP-1 Accumulation | Gαq | - | >100 (relative to Ang II) | Gq-biased | [7] |
| TRV055 | β-arrestin Recruitment | β-arrestin | - | Similar to Ang II | Gq-biased | [7] |
| Candesartan | - | - | - | Antagonist | - | [5][8][9] |
| Losartan | - | - | - | Antagonist | - | [6][8] |
| TRV027 | β-arrestin Recruitment | β-arrestin | - | - | β-arrestin-biased | [10] |
| Angiotensin II | IP-1 Accumulation | Gαq | - | 100 | Balanced | [7] |
| Angiotensin II | β-arrestin Recruitment | β-arrestin | - | 100 | Balanced | [7] |
Note: Specific EC50 and Emax values for TRV055 in functional assays were not consistently available in the reviewed literature. The Gq-bias is qualitatively described as >10-fold greater allosteric coupling to Gq compared to Angiotensin II. A quantitative bias factor from a single study providing dose-response curves for both Gq and β-arrestin pathways is needed for a precise comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (for determining Binding Affinity)
This protocol is a synthesized methodology based on standard practices for AT1R binding assays.
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the AT1R.
Materials:
-
HEK293 cells stably expressing human AT1R.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-Olmesartan or [125I]-[Sar1,Ile8] Angiotensin II.
-
Non-specific binding control: 10 µM unlabeled Angiotensin II.
-
Test compounds: this compound, candesartan, losartan.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-AT1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at its Kd), and 50 µL of increasing concentrations of the test compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Angiotensin II (10 µM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ERK1/2 Phosphorylation Assay (for determining Gαq functional activity)
This protocol is a synthesized methodology for measuring a downstream signaling event of Gαq activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating ERK1/2 phosphorylation via the AT1R-Gαq pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human AT1R.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Serum-free medium.
-
Test compounds: this compound, Angiotensin II.
-
Lysis buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Western blot equipment.
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-18 hours in serum-free medium.
-
Treat the cells with increasing concentrations of the test compound or vehicle for a specified time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized signal against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Mandatory Visualizations
AT1R Signaling Pathways
Caption: AT1R signaling pathways activated by different ligand types.
Experimental Workflow for AT1R Target Validation
Caption: Experimental workflow for validating AT1R as the target of a biased agonist.
Logical Relationship of Evidence
Caption: Logical flow of evidence supporting AT1R as the target of TRV055.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. link.springer.com [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo inhibition of angiotensin receptors in the rat kidney by candesartan cilexetil: a comparison with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential clinical profile of candesartan compared to other angiotensin receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential clinical profile of candesartan compared to other angiotensin receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of biased agonists Sarcosine1, d‐Alanine 8 ‐Angiotensin (Ang) II (SD Ang II) and Sarcosine1, Isoleucine 8 ‐Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
TRV055 Hydrochloride: A Focused Examination of G-Protein Biased Agonism at the Angiotensin II Type 1 Receptor
For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of a compound is paramount. This guide provides a focused comparison of TRV055 hydrochloride, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), based on publicly available scientific literature. While comprehensive cross-reactivity screening data against a broad panel of off-target receptors is not available in the public domain, this guide will delve into the nuanced selectivity of TRV055 at its intended target, a concept central to its therapeutic design.
This compound (also known as TRV120055) is a synthetic peptide analog of Angiotensin II designed to selectively activate G protein signaling pathways downstream of the AT1R, with a preference for the Gq pathway, while minimizing the recruitment of β-arrestin.[1][2] This "biased agonism" is a key feature that distinguishes it from the endogenous ligand, Angiotensin II, which activates both G protein and β-arrestin pathways.[2] The therapeutic rationale behind this approach is to harness the beneficial effects of G protein signaling while avoiding potential adverse effects associated with β-arrestin activation.[2]
On-Target Selectivity: Biased Agonism
Instead of traditional cross-reactivity, the primary selectivity feature of TRV055 lies in its preference for one signaling pathway over another at the same receptor. This is a form of functional selectivity. The balanced endogenous agonist, Angiotensin II, engages both Gq and β-arrestin pathways upon binding to the AT1R. In contrast, TRV055 is characterized as a "Gq-biased" agonist, showing a greater propensity to activate Gq-mediated signaling.[2] This is in contrast to other experimental compounds, such as TRV026, which are "β-arrestin-biased" and demonstrate reduced Gq activation but retain β-arrestin-mediated effects.[2][3]
The structural basis for this bias is attributed to distinct conformational changes induced in the AT1R upon ligand binding.[4][5] While Angiotensin II binding promotes significant rearrangements in the receptor core, Gq-biased ligands like TRV055 appear to induce a less pronounced outward movement of specific transmembrane helices.[4]
Comparative Ligands at the AT1 Receptor
To understand the selectivity profile of TRV055, it is useful to compare it with other ligands that target the AT1R but exhibit different signaling properties.
| Compound | Class | Primary Signaling Pathway(s) at AT1R | Key Characteristics |
| Angiotensin II | Endogenous Agonist | Gq and β-arrestin (Balanced) | The natural ligand for the AT1R, activating both major signaling cascades. |
| This compound | Gq-Biased Agonist | Predominantly Gq | Designed to selectively engage G protein signaling, particularly Gq, with reduced β-arrestin recruitment.[1][2] |
| TRV026 | β-arrestin-Biased Agonist | Predominantly β-arrestin | Exhibits impaired Gq-mediated signaling while preserving β-arrestin-dependent pathways.[2][3] |
| Losartan | Antagonist | Blocks both Gq and β-arrestin | A clinically used angiotensin receptor blocker (ARB) that prevents Angiotensin II from binding and activating the receptor.[3] |
Signaling Pathways and Biased Agonism
The following diagrams illustrate the conceptual difference between a balanced agonist and a biased agonist at the AT1R, as well as the downstream signaling cascades.
Caption: Angiotensin II vs. TRV055 signaling at the AT1R.
Caption: Conceptual workflow of biased agonism.
Experimental Protocols
Detailed experimental protocols for assessing biased agonism at the AT1R typically involve cell-based assays that can independently quantify G protein-dependent and β-arrestin-dependent signaling. While specific protocols for TRV055 cross-reactivity studies are not publicly available, representative methodologies for evaluating its on-target biased agonism include:
1. G Protein Signaling Assays (e.g., Inositol (B14025) Phosphate Accumulation):
-
Principle: Activation of the Gq pathway by AT1R leads to the production of inositol phosphates (IPs). This assay quantifies the accumulation of IPs as a measure of Gq activation.
-
General Protocol:
-
Cells expressing the AT1R are cultured and pre-labeled with [³H]-myo-inositol.
-
The cells are washed and then stimulated with varying concentrations of the test compound (e.g., TRV055) or a reference agonist (e.g., Angiotensin II) in the presence of LiCl (to prevent IP degradation).
-
The reaction is stopped, and the cells are lysed.
-
Total inositol phosphates are isolated using anion-exchange chromatography.
-
The amount of [³H]-IPs is quantified by scintillation counting.
-
Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound for Gq activation.
-
2. β-arrestin Recruitment Assays (e.g., BRET or FRET-based assays):
-
Principle: These assays measure the proximity of β-arrestin to the activated AT1R. Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are common techniques.
-
General Protocol (BRET):
-
Cells are co-transfected with plasmids encoding the AT1R fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein).
-
Cells are plated and incubated.
-
The BRET substrate (e.g., coelenterazine) is added to the cells.
-
Cells are stimulated with varying concentrations of the test compound.
-
The light emission from both the donor and acceptor molecules is measured at their respective wavelengths.
-
The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor.
-
Dose-response curves are generated to determine the potency and efficacy for β-arrestin recruitment.
-
Conclusion
This compound represents a targeted therapeutic approach centered on the principle of biased agonism at the AT1R. Its selectivity is defined by its preferential activation of the Gq signaling pathway over the β-arrestin pathway, a distinction from the balanced signaling of the endogenous agonist, Angiotensin II. While comprehensive data on its interaction with a wide array of other receptors and off-target molecules is not publicly available, the existing literature provides a strong foundation for understanding its unique mechanism of on-target functional selectivity. For a complete assessment of its cross-reactivity profile, one would need to refer to proprietary safety pharmacology data, which is typically generated during preclinical drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trevena Angiotensin Receptor Biased Ligand Promotes Cell Survival During Acute Cardiac Injury :: Trevena, Inc. (TRVN) [trevena.com]
- 3. Identification of distant drug off-targets by direct superposition of binding pocket surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRV027 :: Trevena, Inc. (TRVN) [trevena.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of TRV055 Hydrochloride
For researchers and scientists engaged in drug development, the safe handling and disposal of investigational compounds like TRV055 hydrochloride are paramount. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not available, established principles of laboratory safety provide a clear framework for its responsible management. This guide offers procedural, step-by-step advice to ensure the safe disposal of this compound, aligning with standard practices for chemical waste management in a research environment.
It is critical to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. Local regulations and institutional policies may vary and will always supersede general guidance.
Step-by-Step Disposal Procedure for this compound
The following procedure is based on general best practices for the disposal of non-hazardous and potentially hazardous research chemicals.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves (inspect before use)
-
A lab coat
-
-
Waste Identification and Classification:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), concentration (if applicable), and the date.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams. The label should detail all chemical components of the solution and their approximate concentrations.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste. These items should be collected in a designated, sealed container, also clearly labeled as "this compound contaminated waste."
-
-
Storage of Chemical Waste:
-
Store all waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure waste containers are sealed to prevent accidental spills or volatilization.
-
Follow any specific storage conditions mentioned in the product data sheet, such as temperature requirements, if applicable to the waste form.[1][2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for your chemical waste.
-
Provide them with a complete inventory of the waste, including the chemical names and quantities.
-
Follow their specific instructions for packaging and labeling the waste for transport.
-
General Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Biological Context: this compound Signaling Pathway
This compound is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2][3] Understanding its mechanism of action is crucial for its application in research. The compound activates the AT1 receptor/Gαq-mediated signaling pathway, which in turn upregulates TGF-β1 and the phosphorylation of ERK1/2.[1][2][4] This signaling cascade has been shown to induce fibroblast proliferation and the overexpression of collagen I and α-SMA in human cardiac fibroblasts.[1][2][4]
The diagram below illustrates this signaling pathway.
By adhering to these general guidelines and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound and contribute to a safe laboratory environment.
References
Essential Safety and Operational Guide for Handling TRV055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the G protein-biased agonist, TRV055 hydrochloride. The following guidelines cover personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this potent pharmacological compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a potent peptide and a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R). While a specific Safety Data Sheet (SDS) is not publicly available, the nature of this compound necessitates handling with care to avoid potential pharmacological effects upon accidental exposure. The following recommendations are based on best practices for handling potent, biologically active peptides.
Personal Protective Equipment (PPE)
Due to its high potency, appropriate PPE is mandatory to prevent inhalation, dermal contact, and eye exposure.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact. Double gloving is recommended. |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust. Work in a well-ventilated area or a chemical fume hood. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -80°C | 2 years | Sealed storage, away from moisture. |
| -20°C | 1 year | Sealed storage, away from moisture. | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. |
| -20°C | 1 month | Sealed storage, away from moisture. |
Spill and Emergency Procedures
Spill:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
For a dry spill, gently cover with absorbent paper to avoid raising dust. Moisten the absorbent paper with a suitable solvent (e.g., water) and carefully wipe up the spill.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
Emergency Contact:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek medical attention.
Operational Plan: Reconstitution and Handling Workflow
This section provides a step-by-step guide for the preparation of a stock solution from the lyophilized powder.
Disposal Plan
All waste containing this compound, including empty vials, contaminated PPE, and solutions, must be treated as hazardous chemical waste.
-
Waste Collection: Place all solid and liquid waste into a clearly labeled, sealed container designated for chemical waste.
-
Container Sealing: Ensure the waste container is securely sealed to prevent leakage.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.[1][2][3][4][5]
Experimental Protocol: Investigating the Effect of TRV055 on Human Cardiac Fibroblasts
The following protocol is based on the methodology described by Parichatikanond et al. (2023) to study the Gαq-biased signaling of the AT1 receptor in mediating myofibroblast differentiation.
Objective
To determine the effect of this compound on the proliferation, and expression of fibrotic markers (collagen I and α-smooth muscle actin (α-SMA)) in human cardiac fibroblasts.
Materials
-
Human cardiac fibroblasts (HCFs)
-
This compound
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Reagents for cell proliferation assay (e.g., MTS)
-
Reagents for Western blotting (primary antibodies for collagen I, α-SMA, and a loading control like β-actin; secondary antibodies)
-
Sterile cell culture plates, flasks, and consumables
Procedure
-
Cell Culture:
-
Culture HCFs in standard cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed HCFs into appropriate plates (e.g., 96-well for proliferation assays, 6-well for Western blotting) and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Starve the HCFs in a low-serum medium (e.g., 0.5% FBS) for 24 hours prior to treatment.
-
Treat the cells with the desired concentration of TRV055 (e.g., 200 nM) for the specified duration (e.g., 24 hours for proliferation and protein expression).
-
-
Fibroblast Proliferation Assay:
-
After the 24-hour treatment period, assess cell proliferation using a standard method like the MTS assay.
-
Add the MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
-
-
Western Blotting for Collagen I and α-SMA Expression:
-
Following treatment, wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies against collagen I and α-SMA. Also, probe for a loading control (e.g., β-actin).
-
After washing, incubate the membrane with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method and quantify the band intensities to determine the relative protein expression.
-
Signaling Pathway
This compound is a Gαq protein-biased agonist of the angiotensin II type 1 receptor (AT1R). Its binding to the AT1R preferentially activates the Gαq signaling pathway, leading to myofibroblast differentiation. This process involves the upregulation of transforming growth factor-beta1 (TGF-β1) and subsequent activation of the ERK1/2 signaling cascade.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
